3-(Benzyloxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211422. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXCTKEQYOZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309240 | |
| Record name | 3-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69026-14-8 | |
| Record name | 69026-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Benzyloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of 3-(Benzyloxy)benzoic acid, a key organic intermediate. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities based on current scientific understanding.
Core Properties and Data
This compound is an aromatic carboxylic acid characterized by a benzoic acid structure with a benzyloxy group substituted at the meta (3-) position. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for its application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| CAS Number | 69026-14-8 | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 133-137 °C | [1] |
| Boiling Point | 408.8 °C at 760 mmHg | [2] |
| Density | 1.222 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide | [2] |
Spectroscopic and Analytical Data
Key analytical identifiers for this compound are provided in the following table.
| Identifier | Value | Reference(s) |
| SMILES String | OC(=O)c1cccc(OCc2ccccc2)c1 | [1] |
| InChI | 1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | [1] |
| InChIKey | CISXCTKEQYOZAM-UHFFFAOYSA-N | [1] |
Experimental Protocols
This section details common experimental procedures for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory application.
Synthesis: Williamson Ether Synthesis
A common and reliable method for synthesizing this compound is via a Williamson ether synthesis, where the hydroxyl group of a 3-hydroxybenzoic acid precursor is benzylated.
Materials:
-
3-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF or acetone, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.
Procedure:
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Analytical Methods
A variety of analytical techniques can be employed for the characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC):
-
Principle: A reverse-phase HPLC method is typically used to separate the compound from impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV-Vis detector at a wavelength such as 235 nm.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons on both benzene rings, the methylene protons of the benzyl group, and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid groups, as well as aromatic C-H stretches.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Biological Activity and Mechanism of Action
While specific in-depth studies on the biological activity of this compound are limited in publicly available literature, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects, notably antimicrobial and anti-inflammatory properties.[4][5][6]
Antimicrobial Activity
Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives.[4] Their mechanism of action is generally attributed to their ability to disrupt microbial cellular integrity and function.
Mechanism of Action:
-
Cellular Penetration: The lipophilic nature of the un-dissociated acid allows it to easily penetrate the cell membrane of microorganisms like bacteria and fungi.[4]
-
Intracellular pH Disruption: Once inside the cell, which typically has a neutral or slightly alkaline pH, the benzoic acid molecule dissociates, releasing a proton (H⁺). This leads to the acidification of the cytoplasm.[4][7]
-
Metabolic Inhibition: The resulting drop in intracellular pH inhibits key metabolic enzymes, particularly those involved in glycolysis (e.g., phosphofructokinase) and energy production. This disruption of cellular respiration and amino acid absorption ultimately leads to the cessation of growth or cell death.[4][7]
Potential Anti-inflammatory Activity
Derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Other benzoic acid derivatives have also been investigated for anti-inflammatory properties.[5] The mechanisms often involve the inhibition of key inflammatory pathways.
-
COX Inhibition: Many anti-inflammatory benzoic acid derivatives function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[8]
-
NF-κB Pathway: Some related compounds have been shown to inhibit the lipopolysaccharide (LPS)-activated NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines.
Given its structure, this compound is a candidate for investigation into similar anti-inflammatory activities, though specific data is required to confirm this potential.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Standard organic chemistry protocols for its synthesis and purification are robust and accessible. While direct biological data on this specific molecule is not extensive, its structural relationship to other bioactive benzoic acids suggests potential applications in the development of new antimicrobial and anti-inflammatory agents. This guide serves as a foundational resource for professionals engaged in research and development who may utilize this compound in their work. Further investigation into its specific pharmacological profile is warranted.
References
- 1. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid (433736-14-2) for sale [vulcanchem.com]
- 4. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. What is Benzoic Acid used for? [synapse.patsnap.com]
- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
An In-depth Technical Guide to 3-(Benzyloxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)benzoic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its unique structural features, combining a benzoic acid moiety with a benzyl ether, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug development, with a focus on the biological activities of its derivatives as enzyme and signaling pathway inhibitors.
Chemical Structure and Properties
This compound, also known as 3-(phenylmethoxy)benzoic acid, is a solid crystalline substance at room temperature. Its core structure consists of a benzoic acid molecule where the hydroxyl group at the meta-position is substituted with a benzyloxy group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-(Phenylmethoxy)benzoic acid | [1] |
| CAS Number | 69026-14-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 133-137 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide. | |
| SMILES | O=C(O)c1cccc(OCc2ccccc2)c1 | [1] |
| InChI | InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide or benzyl chloride.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established methods for the benzylation of substituted phenols.[2]
Materials:
-
3-Hydroxybenzoic acid
-
Benzyl bromide (or Benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide, DMF), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used, e.g., 80-100°C) and maintain for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1M HCl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While this compound itself is primarily an intermediate, its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The benzyloxy group can modulate the lipophilicity and binding interactions of the parent benzoic acid scaffold, leading to enhanced potency and selectivity for various biological targets.
Enzyme Inhibition
Derivatives of benzyloxybenzoic acid have been investigated as inhibitors of several classes of enzymes.
Table 2: Biological Activity of Benzyloxybenzoic Acid Derivatives
| Derivative Class | Target Enzyme/Pathway | Activity Metric | Value | Reference(s) |
| Benzyloxyphenyl-methylaminophenols | STAT3 Signaling Pathway | IC₅₀ | 1.38 - 7.71 µM | [3] |
| Benzoic Acid Derivatives | Acetylcholinesterase (AChE) | Kᵢ | 13.62 - 33.00 nM | [4] |
| Benzoic Acid Derivatives | Carbonic Anhydrases (hCAs) | Kᵢ | Varies with isoform | [4] |
| Isatin-based benzyloxybenzene derivatives | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.124 µM |
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Derivatives of benzyloxyphenyl compounds, structurally related to this compound, have been identified as potent inhibitors of the STAT3 signaling pathway.[3]
Diagram 2: STAT3 Signaling Pathway and Inhibition
Caption: Inhibition of the STAT3 signaling pathway by a derivative.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound derivatives as therapeutic agents, standardized in vitro assays are employed. Below is a representative protocol for an enzyme inhibition assay.
General Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.[5]
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Eserine or Donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control.
-
Add 20 µL of AChE solution.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram 3: Workflow for an Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel therapeutic agents. The straightforward synthesis via Williamson ether synthesis allows for the accessible production of this scaffold. While the parent compound's biological activity is not extensively documented, its derivatives have demonstrated promising inhibitory effects against various enzymes and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential. This guide provides a foundational resource for researchers to synthesize, evaluate, and further develop this promising class of compounds.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)benzoic Acid from Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-(benzyloxy)benzoic acid starting from benzoic acid. The synthesis is a multi-step process, with the initial formation of 3-hydroxybenzoic acid as a key intermediate. This guide will detail two primary pathways to this intermediate, followed by the final benzylation step. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for each key reaction.
Synthetic Pathways Overview
The synthesis of this compound from benzoic acid necessitates the introduction of a hydroxyl group at the meta position of the benzoic acid ring, which is then subsequently benzylated. Two principal routes for the synthesis of the crucial intermediate, 3-hydroxybenzoic acid, are outlined below.
Route A: Sulfonation and Alkali Fusion
This classic industrial method involves the sulfonation of benzoic acid to yield 3-sulfobenzoic acid, followed by an alkali fusion to replace the sulfonic acid group with a hydroxyl group.
Route B: Nitration, Reduction, and Diazotization
A common laboratory-scale approach, this route begins with the nitration of benzoic acid to 3-nitrobenzoic acid. The nitro group is then reduced to an amino group, which is subsequently converted to a hydroxyl group via a diazotization reaction.
The final step in both pathways is the benzylation of the hydroxyl group of 3-hydroxybenzoic acid to form the desired product, this compound, typically via a Williamson ether synthesis.
Diagrams of Reaction Pathways
Route A: Sulfonation and Alkali Fusion Pathway
Caption: Overall reaction scheme for Route A.
Route B: Nitration, Reduction, and Diazotization Pathway
Caption: Overall reaction scheme for Route B.
Final Step: Benzylation of 3-Hydroxybenzoic Acid
Caption: Final benzylation step to yield the target product.
Quantitative Data Summary
| Reaction Step | Reactants | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Route A | ||||||
| Sulfonation | Benzoic Acid | Oleum | ~100 | 2h | Not Specified | [1] |
| Alkali Fusion | 3-Sulfobenzoic Acid | NaOH, then H₂SO₄ | 210-220 | 4-5h | Not Specified | [1][2] |
| Route B | ||||||
| Nitration | Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | < 5 | 10-15 min | ~80 (crude) | [3][4] |
| Reduction | 3-Nitrobenzoic Acid | Zn or Mg powder, Hydrazine glyoxylate | Room Temp. | 30 min | 70 | |
| Diazotization & Hydrolysis | 3-Aminobenzoic Acid | NaNO₂, H₂SO₄, then heat | 0-5, then reflux | 5h | ~60 | [5] |
| Final Step | ||||||
| Benzylation | 3-Hydroxybenzoic Acid | Benzyl Bromide, K₂CO₃ | 68 | 48h | 89 | [6] |
Detailed Experimental Protocols
Route A: Sulfonation and Alkali Fusion
Step 1: Synthesis of 3-Sulfobenzoic Acid
-
Reaction Setup: In a suitable reactor, place 122 kg of benzoic acid.
-
Sulfonation: Under constant stirring, add 100 kg of oleum (fuming sulfuric acid).
-
Heating: Raise the temperature of the reaction mixture to approximately 100°C.
-
Reaction Time: Maintain the temperature and stirring for 2 hours to yield sodium 3-sulfobenzoate.[1]
Step 2: Synthesis of 3-Hydroxybenzoic Acid via Alkali Fusion
-
Transfer: Transfer the sulfonated mixture to an alkali melting pot.
-
Base Addition: Add 45 kg of solid sodium hydroxide.
-
Fusion: Increase the temperature until the mixture melts and react for 4 to 5 hours. This forms sodium m-carboxyphenate.
-
Acidification: After cooling, carefully add diluted sulfuric acid for acid hydrolysis to precipitate 3-hydroxybenzoic acid.[1]
-
Isolation: Filter the precipitate, wash with cold water, and dry.
Route B: Nitration, Reduction, and Diazotization
Step 1: Synthesis of 3-Nitrobenzoic Acid
-
Nitrating Mixture Preparation: In a small Erlenmeyer flask cooled in an ice/water/salt bath to 0°C or less, slowly add 1 mL of concentrated sulfuric acid to 0.67 mL of concentrated nitric acid for each gram of benzoic acid to be used.[4]
-
Reaction Mixture Preparation: In a separate large beaker, cool 2.5 mL of concentrated sulfuric acid per gram of benzoic acid to 0°C or less.
-
Addition of Benzoic Acid: Slowly add dry, solid benzoic acid (1.5-2 g) to the cold sulfuric acid, ensuring the temperature remains below 5°C.[4]
-
Nitration: Add the prepared nitrating mixture dropwise to the benzoic acid suspension, maintaining the temperature below 5°C.
-
Reaction Completion: After the addition is complete, continue stirring in the cold bath for another 10-15 minutes.[4]
-
Precipitation: Pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water with vigorous stirring.
-
Isolation: Collect the precipitated 3-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and air dry.[4]
Step 2: Synthesis of 3-Aminobenzoic Acid
-
Reaction Setup: Prepare a suspension of 3-nitrobenzoic acid (0.01 mole) and zinc powder in a suitable solvent.
-
Reducing Agent: Prepare hydrazine glyoxylate by neutralizing equivalent moles of hydrazine hydrate and glyoxylic acid.
-
Reduction: Add the hydrazine glyoxylate solution to the stirred suspension of the nitro compound at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the catalyst.
-
Extraction: Extract the residue with chloroform or diethyl ether. Wash the organic layer with saturated sodium chloride solution and then water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure to obtain 3-aminobenzoic acid.
Step 3: Synthesis of 3-Hydroxybenzoic Acid
-
Diazotization: Prepare a stirred suspension of 3-aminobenzoic acid (36.5 mmol) in 1.0 M sulfuric acid (55 ml) at 0°C. Add a solution of sodium nitrite (38.3 mmol) in cold water.[5]
-
Hydrolysis: Remove the ice bath and heat the mixture under reflux for 5 hours.
-
Crystallization: Cool the reaction mixture to allow the 3-hydroxybenzoic acid to crystallize.
-
Isolation and Purification: Collect the solid by filtration and recrystallize from hot water to yield pure 3-hydroxybenzoic acid.[5]
Final Step: Synthesis of this compound
-
Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (as a precursor, 12 mmol) in 50 ml of acetonitrile and reflux with potassium carbonate (58 mmol) for 30 minutes. (Note: This protocol starts from a dihydroxy- precursor but the benzylation step is analogous for 3-hydroxybenzoic acid).[6] A more direct approach would be to dissolve 3-hydroxybenzoic acid in a suitable solvent like DMF or acetone with a base.
-
Benzylation: Add benzyl bromide (24 mmol) to the reaction mixture and reflux at 68°C for 48 hours.[6]
-
Work-up: Evaporate the acetonitrile and pour the residual mixture into ice-cold water.
-
Isolation of Ester: The methyl ester of this compound will precipitate.
-
Hydrolysis (if starting from ester): Dissolve the obtained ester in ethanol, add potassium hydroxide, and reflux until the ester is hydrolyzed (monitored by TLC).
-
Acidification and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The resulting precipitate of this compound is filtered, washed, dried, and can be recrystallized from ethanol.[6]
Safety Considerations
-
Acids and Bases: Concentrated acids (sulfuric, nitric) and strong bases (sodium hydroxide) are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Nitration: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Maintain low temperatures and slow addition rates.
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate safety precautions.
-
Solvents: Organic solvents used in these procedures are flammable. Avoid open flames and ensure proper ventilation.
This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.
References
- 1. fvs.com.py [fvs.com.py]
- 2. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water | MDPI [mdpi.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]
- 5. DE59301858D1 - Process for the preparation of 3-sulfobenzoic acid and its alkali salts - Google Patents [patents.google.com]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
An In-Depth Technical Guide to 3-(Benzyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)benzoic acid, with the IUPAC name 3-phenylmethoxybenzoic acid , is an aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and associated signaling pathways. While specific quantitative biological data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds to provide insights into its potential applications in drug discovery and development. Spectroscopic data, essential for its characterization, are also presented.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3-phenylmethoxybenzoic acid | |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| CAS Number | 69026-14-8 | [1] |
| Melting Point | 133-137 °C | [1] |
| Boiling Point | 408.8 °C at 760 mmHg | |
| Density | 1.222 g/cm³ | |
| Water Solubility | Insoluble | |
| Appearance | White to light yellow crystalline solid |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a Williamson ether synthesis, where the phenoxide of a hydroxybenzoic acid derivative reacts with a benzyl halide. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.
Materials:
-
3-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium salt of the benzoic acid.
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is dissolved in ethyl acetate and washed successively with water and brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Experimental Workflow Diagram:
Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl groups, typically in the range of 7.0-8.2 ppm. A singlet corresponding to the benzylic methylene (-CH₂-) protons would be expected around 5.1 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum would display signals for the seven aromatic carbons of the benzoic acid moiety and the seven carbons of the benzyl group. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 167-170 ppm). The benzylic carbon would appear around 70 ppm.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1680-1710 cm⁻¹. C-O stretching vibrations for the ether linkage and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.[2][3][4][5][6]
3.3. Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 228. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or the benzyl group (-CH₂Ph, 91 Da).[7][8]
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound is scarce, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects.
4.1. Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[9][10] Some studies on benzyl and benzoyl benzoic acid derivatives have shown antimicrobial activity, although moving the benzoic acid group to the 3-position has been reported to diminish this activity in some scaffolds.[11] Further investigation is required to determine the specific Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
4.2. Anti-inflammatory Activity
Derivatives of benzoic acid have been investigated for their anti-inflammatory effects.[12][13][14] Research on related compounds suggests that they may exert their anti-inflammatory action through the inhibition of key inflammatory mediators.[15][16][17] A plausible mechanism of action for benzyloxy-substituted benzoic acids could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[18][19][20]
NF-κB Signaling Pathway:
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Benzoic acid derivatives may interfere with this pathway at various points, such as by inhibiting IKK activation or preventing NF-κB nuclear translocation.
Potential Anti-inflammatory Mechanism Diagram:
Figure 2: Postulated anti-inflammatory mechanism via NF-κB pathway.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for medicinal chemistry. The presence of a carboxylic acid group allows for the formation of salts and esters, which can be used to modulate pharmacokinetic properties. The benzyloxy moiety provides a lipophilic character that can be important for cell membrane permeability.
Potential areas for further investigation include:
-
Synthesis of novel derivatives: The carboxylic acid and the aromatic rings provide multiple sites for chemical modification to create libraries of new compounds for biological screening.
-
Evaluation of antimicrobial and anti-inflammatory activity: Systematic screening of this compound and its derivatives against a panel of microbes and in various inflammatory models is warranted.
-
Structure-activity relationship (SAR) studies: Understanding how modifications to the structure of this compound affect its biological activity will be crucial for the rational design of more potent and selective drug candidates.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the development of new therapeutic agents. While there is a need for more specific research into its biological properties, the information available for related compounds suggests that it may possess antimicrobial and anti-inflammatory activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar molecules. The detailed synthetic protocol and discussion of potential biological mechanisms offer a starting point for further investigation into this promising chemical entity.
References
- 1. 3-Benzyloxybenzoic acid 97 69026-14-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 4. quora.com [quora.com]
- 5. Solved 4. The IR spectrum of benzoic acid is included on | Chegg.com [chegg.com]
- 6. Benzoic acid, 3-hydroxy- [webbook.nist.gov]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzoic acid [webbook.nist.gov]
- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 17. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-(Benzyloxy)benzoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 3-(Benzyloxy)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₁₄H₁₂O₃, CAS No: 69026-14-8) is a carboxylic acid derivative with a molecular weight of 228.24 g/mol .[1] Its structure, featuring a polar carboxylic acid group and a non-polar benzyloxy group, dictates its solubility in various organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, addresses the limited availability of direct quantitative data, and offers a standardized experimental protocol for its determination.
Qualitative Solubility Profile
Based on its chemical structure, this compound is predicted to be insoluble in water but soluble in many common organic solvents.[2] The large, non-polar benzyloxy group and the phenyl ring reduce its affinity for highly polar solvents like water. Conversely, these non-polar moieties promote favorable interactions with organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which can enhance solubility in polar aprotic and protic organic solvents.
Quantitative Solubility Data
Table 1: Quantitative Solubility of Benzoic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molar Solubility (mol/L) |
| Methanol | 298.15 | 0.218 | 5.38 |
| Ethanol | 298.15 | 0.254 | 4.34 |
| Acetone | 298.15 | 0.357 | 4.86 |
| Ethyl Acetate | 298.15 | 0.286 | 2.80 |
| Acetonitrile | 298.15 | 0.198 | 3.76 |
| Toluene | 298.15 | 0.089 | 0.83 |
| Dichloromethane | 298.15 | 0.165 | 2.62 |
Note: The data for benzoic acid is compiled from various sources and should be used as a comparative reference. The solubility of this compound may differ due to the presence of the benzyloxy group.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This is a standard and reliable approach for obtaining quantitative solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the melting point of the solute (Melting point of this compound is 133-137 °C).
-
Once the solvent is completely removed, place the vial in a vacuum oven at a suitable temperature to dry the solid residue to a constant mass.
-
Cool the vial in a desiccator and weigh it on the analytical balance.
-
4.3. Calculation of Solubility
The solubility can be expressed in various units. Here are the calculations for mole fraction and molarity:
-
Mass of solute (m_solute): (Mass of vial with dried solute) - (Mass of empty vial)
-
Mass of solvent (m_solvent): (Mass of vial with solution) - (Mass of vial with dried solute)
-
Moles of solute (n_solute): m_solute / Molar mass of this compound
-
Moles of solvent (n_solvent): m_solvent / Molar mass of solvent
-
Mole fraction solubility (x₁): n_solute / (n_solute + n_solvent)
-
Molar solubility (mol/L): n_solute / Volume of filtered solution (L)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Gravimetric method workflow for solubility determination.
References
Technical Guide: Melting Point Determination of 3-(Benzyloxy)benzoic acid
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the determination of the melting point for 3-(Benzyloxy)benzoic acid. It includes a summary of reported data, a detailed experimental protocol, and workflow visualizations.
Introduction
This compound (CAS No: 69026-14-8; Molecular Formula: C₁₄H₁₂O₃) is a solid organic compound with a molecular weight of 228.24 g/mol .[1] The melting point is a fundamental physical property used to characterize a crystalline solid. It provides a crucial indicator of a compound's identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature range at which the solid phase transitions to the liquid phase.[2][3] The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[3][4][5] This guide outlines the standard procedures and reported data for this compound.
Quantitative Data Presentation
The reported melting point for this compound varies slightly between suppliers. The data is summarized in the table below for easy comparison.
| Source/Supplier | Reported Melting Point (°C) | Purity / Assay |
| Sigma-Aldrich | 133 - 137 | 97% |
| Thermo Scientific | 132.0 - 138.0 | ≥97.5% (GC) |
| ChemBK | ~200 - 202 | Not Specified |
Note: The value reported by ChemBK is a significant outlier compared to major chemical suppliers and should be treated with caution.
Experimental Protocol: Capillary Melting Point Determination
The most common and reliable method for determining the melting point of a solid organic compound is the capillary method, using either a manual apparatus (e.g., Thiele tube) or a digital melting point apparatus.[2][3][4]
3.1 Principle
A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal disappears (clear point) are recorded. This range provides the melting point. A narrow range (≤ 2°C) is indicative of high purity.[5]
3.2 Apparatus and Reagents
-
Apparatus:
-
Reagents:
-
This compound sample
-
3.3 Detailed Procedure
-
Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle or the flat side of a spatula.[2][4]
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[3][4] Repeat until the sample is packed to a height of 2-3 mm.[4][6]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Approximate Melting Point Determination (Fast Run): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10°C per minute.[4] Record the approximate temperature at which the sample melts. This value will be used to guide the accurate determination. Allow the apparatus to cool to at least 20°C below this approximate point.[4]
-
Accurate Melting Point Determination (Slow Run): Insert a new, freshly prepared capillary tube. Rapidly heat the apparatus to a temperature approximately 20°C below the estimated melting point found in the fast run.[4] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heat source, and thermometer.[3]
-
Recording and Observation:
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature (T₁) when the first drop of liquid becomes visible.
-
Continue heating at the slow rate and record the temperature (T₂) when the last solid crystal melts, resulting in a completely clear liquid.[4]
-
The melting point is reported as the range T₁ - T₂.
-
-
Final Steps: Turn off the apparatus and allow it to cool. Properly discard the used capillary tubes. For highest accuracy, the determination should be repeated at least twice with fresh samples.[2][6]
Visualizations
4.1 Experimental Workflow
The logical flow for determining the melting point of this compound is outlined below.
Caption: Workflow for Melting Point Determination.
4.2 Synthesis Pathway
This compound can be synthesized via a Williamson ether synthesis, a common method for forming ethers. This provides context for the potential impurities that may be present in a sample.
Caption: Synthesis of this compound.
References
Spectroscopic and Structural Elucidation of 3-(Benzyloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-(Benzyloxy)benzoic acid, a valuable intermediate in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic signatures. The key data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are summarized below.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 10.5-12.0 (s, 1H, -COOH) | 171.9 (-COOH) |
| 7.82 (dt, J = 7.7, 1.3 Hz, 1H) | 158.6 (C-O) |
| 7.71 (t, J = 1.9 Hz, 1H) | 136.3 (Ar-C) |
| 7.30-7.50 (m, 6H) | 130.8 (Ar-C) |
| 7.23 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H) | 129.7 (Ar-CH) |
| 5.15 (s, 2H, -CH₂-) | 128.8 (Ar-CH) |
| 128.4 (Ar-CH) | |
| 127.6 (Ar-CH) | |
| 123.1 (Ar-CH) | |
| 115.9 (Ar-CH) | |
| 70.4 (-CH₂-) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 (broad) | O-H stretch (Carboxylic Acid) |
| 1680-1710 | C=O stretch (Carboxylic Acid) |
| 1590, 1485, 1450 | C=C stretch (Aromatic) |
| 1200-1300 | C-O stretch (Carboxylic Acid & Ether) |
| 740, 695 | C-H bend (Aromatic) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 3-(Benzyloxy)benzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)benzoic acid, a derivative of benzoic acid, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, its synthesis is primarily achieved through the Williamson ether synthesis, a well-established method dating back to the mid-19th century. This guide details the experimental protocol for its preparation, presents its key physicochemical data in a structured format, and explores its application as a building block in the synthesis of bioactive molecules, including chromane derivatives.
Introduction
This compound, also known as 3-(phenylmethoxy)benzoic acid, is an aromatic carboxylic acid characterized by a benzyloxy group at the meta position of the benzoic acid scaffold. Its chemical structure lends itself to further functionalization, making it a valuable precursor in the synthesis of more complex molecules. While the parent compound, benzoic acid, has a long history, having been discovered in the 16th century, the specific history of the 3-benzyloxy derivative is not as well-documented.[1][2][3][4][5][6] This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [7] |
| Molar Mass | 228.24 g/mol | [7][8] |
| Melting Point | 133-137 °C | [7] |
| Boiling Point | 408.8 °C at 760 mmHg | [7] |
| Density | 1.222 g/cm³ | [7] |
| Water Solubility | Insoluble | [7] |
| Appearance | White to light yellow crystalline solid | [7] |
| CAS Number | 69026-14-8 | [7][8] |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of a 3-hydroxybenzoic acid derivative reacts with a benzyl halide.
General Reaction Scheme
The synthesis typically proceeds by deprotonating the hydroxyl group of 3-hydroxybenzoic acid (or its ester) with a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a similar synthesis of a benzyloxy-substituted benzoic acid derivative and represents a typical laboratory-scale preparation.[9]
Materials:
-
Methyl 3-hydroxybenzoate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Benzylation of Methyl 3-hydroxybenzoate
-
To a solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 3-(benzyloxy)benzoate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Step 2: Hydrolysis of Methyl 3-(benzyloxy)benzoate
-
Dissolve the purified methyl 3-(benzyloxy)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the solution at 55 °C for 3 hours or until the hydrolysis is complete (monitored by TLC).[9]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 3-4 with 1 M HCl.
-
The white precipitate of this compound that forms is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Caption: Experimental workflow for the synthesis of this compound.
History and Discovery
The history of benzoic acid itself is well-documented, with its discovery dating back to the 16th century through the dry distillation of gum benzoin.[1][2][3][4][5][6] However, the specific discovery and first synthesis of this compound are not clearly detailed in the surveyed historical and chemical literature. The Williamson ether synthesis, the primary method for its preparation, was developed by Alexander Williamson in 1850, which provides a temporal framework for when its synthesis became feasible.[10] It is likely that this compound was first prepared in the late 19th or early 20th century as chemists began to explore the derivatization of readily available aromatic compounds like 3-hydroxybenzoic acid. The lack of a prominent discovery narrative suggests it was likely synthesized as part of broader studies on ethers and benzoic acid derivatives rather than as a targeted discovery of a compound with known utility at the time.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of various bioactive molecules. Its utility stems from the presence of both a carboxylic acid and a protected hydroxyl group, allowing for sequential and selective chemical transformations.
One area where benzyloxy-substituted benzoic acids and related structures have found application is in the synthesis of chromane derivatives.[9] Chromanes are a class of heterocyclic compounds that form the core structure of many natural products and have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12][13][14]
For instance, in the synthesis of certain chromane-based inhibitors of salicylate synthase in M. tuberculosis, a 3-(propargyloxy)-5-(benzyloxy)benzoic acid methyl ester was utilized as a key intermediate.[9] This highlights the role of the benzyloxy group as a protecting group for a phenolic hydroxyl, which can be removed at a later stage of the synthesis to yield the desired bioactive molecule.
While direct links to currently marketed blockbuster drugs are not prominently documented, the use of this compound and its isomers as intermediates in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene, bazedoxifene, and ospemifene has been explored in the broader chemical literature, although it may not be the primary industrial route.[15][16][17][18][19][20][21][22][23][24][25][26][27][28] The core structure of many SERMs contains substituted phenolic moieties, and the benzyloxy group can serve as a convenient protecting group during the construction of the molecular scaffold.
The general signaling pathway for SERMs involves their interaction with estrogen receptors (ERα and ERβ). The binding of a SERM to the estrogen receptor can induce a conformational change that recruits different co-activator or co-repressor proteins compared to estrogen, leading to tissue-selective agonist or antagonist effects.
Caption: Logical relationship from this compound to cellular response.
Conclusion
This compound is a synthetically useful organic compound with well-characterized physicochemical properties. While the historical details of its discovery are not prominent, its synthesis via the Williamson ether synthesis is a standard and reliable method. Its primary role in the scientific and pharmaceutical landscape is that of a versatile intermediate, enabling the construction of more complex and biologically active molecules. Further research into its applications may uncover its role in the synthesis of novel therapeutic agents, underscoring the importance of such fundamental building blocks in drug discovery and development.
References
- 1. US9321712B2 - Process for the preparation of ospemifene - Google Patents [patents.google.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. newworldencyclopedia.org [newworldencyclopedia.org]
- 4. redox.com [redox.com]
- 5. Benzoic acid (C₆H₆COOH) [ir.ua.edu]
- 6. acs.org [acs.org]
- 7. chembk.com [chembk.com]
- 8. 69026-14-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 14. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 15. jocpr.com [jocpr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmtech.com [pharmtech.com]
- 18. US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 19. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 22. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. medkoo.com [medkoo.com]
- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 28. Ethinylandrostenediol - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3-(Benzyloxy)benzoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(benzyloxy)benzoic acid, a valuable building block in organic synthesis and drug discovery. The described method is a reliable two-step procedure involving the benzylation of methyl 3-hydroxybenzoate followed by the hydrolysis of the resulting ester.
Introduction
This compound and its derivatives are important intermediates in the preparation of various biologically active molecules. The presence of the benzyl ether provides a versatile protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions. The carboxylic acid functionality allows for further modifications, such as amide bond formation. The following protocol outlines a straightforward and efficient synthesis suitable for laboratory-scale preparation.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is benzylated using benzyl bromide in the presence of a weak base, potassium carbonate, in acetone.
-
Ester Hydrolysis: The methyl ester of the resulting methyl 3-(benzyloxy)benzoate is hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to yield the final product, this compound.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material (Step 1) | Methyl 3-hydroxybenzoate | |
| Reagents (Step 1) | Benzyl bromide, Potassium carbonate | |
| Solvent (Step 1) | Acetone | [1] |
| Reaction Time (Step 1) | 6 - 8 hours | [1] |
| Reaction Temperature (Step 1) | Reflux | [1] |
| Intermediate | Methyl 3-(benzyloxy)benzoate | |
| Reagents (Step 2) | Sodium hydroxide, Hydrochloric acid | [2][3] |
| Solvent (Step 2) | Methanol/Water | [2] |
| Reaction Time (Step 2) | 4 hours | [4] |
| Reaction Temperature (Step 2) | Reflux | [4] |
| Final Product | This compound | |
| Typical Yield | Not explicitly found for the full two-step process | |
| Melting Point | 133-137 °C | |
| Appearance | White solid | |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | |
| ¹H NMR (DMSO-d₆, 60 MHz), δ (ppm) | 12.9 (bs, 1H, COOH), 7.6-7.1 (m, 8H, Ar-H), 5.1 (s, 2H, OCH₂) | [5] |
| ¹³C NMR | Specific data for this compound not found. | |
| FTIR | Characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C-H and C=C stretches are expected. |
Experimental Protocols
Step 1: Synthesis of Methyl 3-(benzyloxy)benzoate
This procedure is adapted from a general method for the etherification of hydroxybenzoic acid derivatives.[1]
Materials:
-
Methyl 3-hydroxybenzoate
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(benzyloxy)benzoate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound (Hydrolysis)
This procedure is based on general methods for the hydrolysis of benzoate esters.[2][4]
Materials:
-
Crude methyl 3-(benzyloxy)benzoate from Step 1
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Beaker
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Dissolve the crude methyl 3-(benzyloxy)benzoate from Step 1 in a mixture of methanol and a 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux and maintain for approximately 4 hours.
-
After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and transfer to a beaker.
-
Cool the solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the precipitation of a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the synthesis of this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
Application Notes and Protocols: 3-(Benzyloxy)benzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(Benzyloxy)benzoic acid as a versatile pharmaceutical intermediate. This document details its chemical properties, key applications in the synthesis of bioactive molecules, and detailed experimental protocols for its utilization.
Physicochemical Properties
This compound is a white to light yellow crystalline solid. Its key properties are summarized in the table below, making it a stable and useful building block in organic synthesis.
| Property | Value |
| Chemical Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Melting Point | 133-137 °C |
| Appearance | White to light yellow crystalline solid |
| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; insoluble in water. |
| CAS Number | 69026-14-8 |
Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and anti-infective drugs. The benzyl ether acts as a protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps to reveal the active pharmacophore.
This compound is a key precursor for the synthesis of 3-amide-5-aryl benzoic acid derivatives, which have been identified as potent antagonists of the P2Y14 receptor.[1] The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory processes, making its antagonists promising candidates for treating inflammatory diseases.
The general synthetic strategy involves the conversion of this compound into a 3-amino derivative, followed by amide coupling with a suitable carboxylic acid to introduce the desired side chain. The benzyl group can be removed in the final steps to yield the active pharmaceutical ingredient.
Signaling Pathway of P2Y14 Receptor
Activation of the Gi-coupled P2Y14 receptor by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that can involve the activation of mitogen-activated protein kinases (MAPKs) and other downstream effectors, ultimately modulating inflammatory responses.
Derivatives of this compound are utilized in the synthesis of chromane-based compounds, which have shown promising activity as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI).[2] MbtI is a key enzyme in the biosynthetic pathway of mycobactins, which are essential for iron acquisition by the bacterium. Inhibition of this enzyme effectively starves the bacteria of iron, halting their growth.
The synthesis involves multiple steps where the benzyloxybenzoic acid core is modified and ultimately cyclized to form the chromane scaffold.
Experimental Workflow: Synthesis of P2Y14 Antagonist Precursor
The following diagram illustrates a plausible workflow for the synthesis of a key intermediate for P2Y14 receptor antagonists starting from 3-hydroxybenzoic acid.
Experimental Protocols
The following are detailed protocols for key transformations involving this compound and its precursors.
This protocol describes the benzylation of 3-hydroxybenzoic acid via a Williamson ether synthesis.
Materials:
-
3-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to obtain pure this compound.
Typical Reaction Parameters:
| Parameter | Value |
| Starting Material | 3-Hydroxybenzoic acid |
| Reagents | Benzyl bromide, K₂CO₃ |
| Solvent | Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
This protocol details the formation of an amide bond using this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Typical Reaction Parameters:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Primary amine, HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% |
Experimental Workflow: Amide Coupling
The following diagram outlines the general workflow for the amide coupling reaction.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.
References
Applications of 3-(Benzyloxy)benzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzoic acid is a versatile bifunctional molecule widely utilized as a key building block in organic synthesis. Its structure, featuring a carboxylic acid and a benzyl-protected phenol, offers a strategic platform for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The carboxylic acid moiety serves as a handle for various transformations such as amidation and esterification, while the benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively deprotected in later synthetic stages. This functionality is crucial for accessing phenolic compounds, a common pharmacophore in numerous biologically active agents.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of bioactive compounds, including G protein-coupled receptor (GPCR) modulators and neuroprotective agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 69026-14-8 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Appearance | Solid |
| Melting Point | 133-137 °C |
| SMILES | O=C(O)c1cccc(OCc2ccccc2)c1 |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of organic molecules. Its primary applications lie in the formation of amide and ester linkages, which are fundamental reactions in the construction of larger, more complex structures.
Amide Bond Formation
The carboxylic acid group of this compound can be readily coupled with primary and secondary amines to form the corresponding amides. These reactions are typically facilitated by a coupling agent to activate the carboxylic acid.
This protocol describes a general method for the synthesis of an N-aryl amide from this compound.
Materials:
-
This compound
-
Aryl amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-methylaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aryl amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Synthesis:
The following table summarizes representative yields for the synthesis of N-aryl benzamides from substituted benzyloxybenzoic acids.
| Amine Substrate | Coupling Conditions | Product | Yield | Reference |
| 3-(1H-benzo[d]imidazol-2-yl)-4-methylaniline | EDCI, HOBt, DMF | N-(3-(1H-benzo[d]imidazol-2-yl)-4-methylphenylcarbamoyl)-4-(benzyloxy)benzamide | 76% | [1] |
Role in the Synthesis of Biologically Active Molecules
Derivatives of this compound have emerged as promising scaffolds for the development of novel therapeutics targeting various diseases.
GPR34 Antagonists
Derivatives of benzyloxy-substituted phenylpropanoic acids, which can be synthesized from this compound, have been identified as antagonists of G protein-coupled receptor 34 (GPR34). GPR34 is implicated in various physiological and pathological processes, making its modulation a target for therapeutic intervention. Antagonism of GPR34 can impact downstream signaling pathways such as MAPK/ERK and PI3K/Akt.
[2]dot
Neuroprotective Agents
Benzyloxy benzamide derivatives have been investigated as neuroprotective agents for conditions such as ischemic stroke. O[3]ne proposed mechanism of action is the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). T[3]his interaction is crucial in the excitotoxic cascade following a stroke, and its inhibition can mitigate neuronal damage.
[3]dot
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its utility in forming stable amide and ester linkages, combined with the strategic use of the benzyl protecting group, provides a reliable pathway to a wide range of complex chemical entities. The successful application of its derivatives as modulators of important biological targets underscores its significance in modern drug discovery and development. The protocols and data presented herein offer a foundational resource for researchers to explore the full potential of this important synthetic intermediate.
References
Application Notes and Protocols: Derivatization of 3-(Benzyloxy)benzoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzoic acid is a versatile scaffold in medicinal chemistry, offering a synthetically tractable core for the development of novel therapeutic agents. The presence of the carboxylic acid and benzyloxy ether moieties provides two key points for chemical modification, allowing for the generation of diverse libraries of esters, amides, and other analogs. Derivatization of this core structure can modulate critical drug-like properties, including potency, selectivity, metabolic stability, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in the context of drug discovery.
Derivatization Strategies
The primary points of derivatization for this compound are the carboxylic acid and the phenyl rings.
-
Carboxylic Acid Modification: The carboxylic acid can be readily converted into a variety of functional groups, most commonly esters and amides. This is a crucial step for exploring structure-activity relationships (SAR) as these modifications can influence hydrogen bonding interactions with biological targets and alter cell permeability.
-
Aromatic Ring Substitution: The phenyl rings of both the benzoic acid and the benzyl group can be substituted with various functional groups to probe specific interactions within a target's binding site and to modulate physicochemical properties.
A general workflow for the derivatization and screening of this compound is depicted below.
Caption: General workflow for derivatization and screening.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Benzyloxy)benzoyl Chlorides
This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of esters and amides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-(benzyloxy)benzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound Esters
Materials:
-
3-(Benzyloxy)benzoyl chloride
-
A variety of primary and secondary alcohols
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
To this solution, add a solution of 3-(benzyloxy)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound Amides
Materials:
-
This compound
-
A variety of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Biological Data
The following tables summarize the biological activities of various benzoic acid derivatives, providing insights into the potential of this compound analogs as therapeutic agents.
Table 1: P2Y₁₄ Receptor Antagonists (3-amide-5-aryl benzoic acid derivatives) [1]
| Compound | R¹ | R² | IC₅₀ (nM) |
| 11a | H | 4-F-Ph | 15.3 |
| 11b | H | 4-Cl-Ph | 10.8 |
| 11c | H | 4-Br-Ph | 8.5 |
| 11d | H | 4-CH₃-Ph | 25.6 |
| 11m | 4-F | 4-Cl-Ph | 2.18 |
Table 2: Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibitors
| Compound | Target | Kᵢ (nM) |
| 6c | hCA I | 33.00 ± 0.29 |
| 6e | hCA II | 18.78 ± 0.09 |
| 6f | AChE | 13.62 ± 0.21 |
Table 3: Monoamine Oxidase (MAO) Inhibitors (Isatin-based benzyloxybenzene derivatives)
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) |
| ISB1 | MAO-B | 0.124 ± 0.007 | >80 |
| ISFB1 | MAO-A | 0.678 ± 0.006 | 55.03 |
| ISFB1 | MAO-B | 0.135 ± 0.002 |
Signaling Pathways
Understanding the signaling pathways modulated by the synthesized derivatives is crucial for elucidating their mechanism of action. Below are diagrams of pathways potentially targeted by this compound derivatives.
P2Y₁₄ Receptor Signaling Pathway
The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that, upon activation by UDP-sugars, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][3] This can subsequently modulate downstream signaling cascades, including the MAPK/ERK pathway.
Caption: P2Y₁₄ Receptor Signaling Pathway.
Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Signaling Pathway
STEP (encoded by the PTPN5 gene) is a brain-specific phosphatase that plays a critical role in synaptic plasticity by dephosphorylating and inactivating key signaling proteins like ERK1/2 and p38 MAP kinase, as well as subunits of NMDA and AMPA receptors.[4][5][6] Inhibition of STEP can enhance synaptic function and is a potential therapeutic strategy for neurodegenerative diseases.
Caption: STEP Signaling Pathway.
Monoamine Oxidase (MAO) Signaling Pathway
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] This process generates hydrogen peroxide (H₂O₂), which can contribute to oxidative stress and modulate various signaling pathways. MAO inhibitors are used in the treatment of depression and Parkinson's disease.
Caption: Monoamine Oxidase (MAO) Signaling Pathway.
References
- 1. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN5 - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. Involvement of PTPN5, the gene encoding the STriatal-Enriched protein tyrosine Phosphatase (STEP), in schizophrenia and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase A and repressor R1 are involved in apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-(Benzyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzoic acid is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Its purity and quantification are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.
Principle
The method employs a reversed-phase C18 column to separate this compound from potential impurities. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidified mobile phase is used to suppress the ionization of the carboxylic acid group, which enhances retention and improves peak symmetry. Quantification is achieved by monitoring the UV absorbance of the analyte and comparing it to a calibration curve prepared from reference standards.
Experimental Protocols
Reagents and Materials
-
Standards: this compound reference standard (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Phosphoric acid (analytical grade)
-
Water: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm membrane
-
Sample Filtration: 0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard LC System |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (v/v) (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1 mL of phosphoric acid to 400 mL of deionized water. Mix well, then add 600 mL of acetonitrile. Degas the solution for 15-20 minutes using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and is stable for several weeks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a bulk drug substance or a simple formulation:
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the sample completely.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol. This yields a nominal concentration of 100 µg/mL.
-
If necessary, further dilute with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Procedure and Data Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Perform a system suitability test by injecting a mid-range standard solution (e.g., 25 µg/mL) in replicate (n=5). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of this compound in the samples using the linear regression equation derived from the calibration curve (peak area vs. concentration).
Data Presentation
The performance of the proposed HPLC method is summarized in the table below. These values are estimates based on typical performance for similar aromatic carboxylic acids under the specified conditions and should be verified experimentally.
Table 2: Estimated Method Performance Characteristics
| Parameter | Estimated Value |
| Retention Time (t_R) | ~ 5.5 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.
Caption: Workflow for HPLC analysis of this compound.
1H NMR Characterization of 3-(Benzyloxy)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of 3-(Benzyloxy)benzoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a summary of expected ¹H NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and visualizations of the molecular structure and experimental workflow. This information is intended to assist researchers in confirming the identity and purity of this compound, a valuable building block in medicinal chemistry and materials science.
Introduction
This compound is a bifunctional organic compound containing both a carboxylic acid and a benzyl ether moiety. This structure makes it a versatile intermediate in the synthesis of various pharmaceutical compounds and functional materials. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the key ¹H NMR spectral features of this compound and provides a standardized protocol for its analysis.
¹H NMR Data for this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzoic acid ring, the benzylic methylene group, and the phenyl group of the benzyl ether. The chemical shifts are influenced by the electronic effects of the substituent groups. The data presented below was obtained in deuterochloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~11.01 | Singlet (broad) | - | 1H |
| H-6 (benzoic acid) | ~7.89 | Doublet | 7.7 | 1H |
| H-2 (benzoic acid) | ~7.73 | Singlet | - | 1H |
| Phenyl group (benzyl) & H-5 (benzoic acid) | 7.50 - 7.31 | Multiplet | - | 6H |
| H-4 (benzoic acid) | ~7.20 | Doublet of Doublets | 8.3, 2.7 | 1H |
| -CH₂- | ~5.17 | Singlet | - | 2H |
Note: The chemical shift of the carboxylic acid proton (-COOH) can be broad and its position may vary depending on concentration and solvent purity.
Experimental Protocols
This section details the methodology for the ¹H NMR analysis of this compound.
Sample Preparation
A standard protocol for preparing a sample for ¹H NMR analysis is as follows:
-
Weighing: Accurately weigh approximately 5-25 mg of this compound.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For referencing, CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) is recommended.
-
Mixing: Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to avoid broad spectral lines caused by suspended particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may be adjusted based on the available spectrometer.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all peaks.
-
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound with its distinct proton environments labeled, corresponding to the data in Table 1.
Application Note: FT-IR Spectroscopy for the Functional Group Analysis of 3-(Benzyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of 3-(Benzyloxy)benzoic acid, a key intermediate in pharmaceutical synthesis. The characteristic infrared absorption bands corresponding to the principal functional groups—carboxylic acid, ether, and aromatic rings—are identified and discussed. This document provides a comprehensive protocol for sample preparation and spectral acquisition using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, enabling researchers to verify the identity and purity of this compound.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its molecular structure comprises a benzoic acid moiety linked to a benzyl group via an ether linkage. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the presence of key functional groups within a molecule. By identifying the characteristic vibrational frequencies of the O-H and C=O bonds of the carboxylic acid, the C-O bond of the ether, and the various vibrations of the aromatic rings, FT-IR spectroscopy serves as an essential tool for structural elucidation and quality control in the drug development process.
Key Functional Groups and Expected FT-IR Absorptions
The FT-IR spectrum of this compound is characterized by the absorption bands of its constituent functional groups. The primary vibrations are:
-
Carboxylic Acid (–COOH):
-
O–H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1]
-
C=O Stretch: A strong, sharp absorption peak typically appears between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[1]
-
C–O Stretch: This vibration, coupled with O-H bending, results in bands in the 1320-1210 cm⁻¹ region.[1]
-
-
Ether (Ar–O–CH₂–Ar):
-
C–O–C Asymmetric Stretch: A strong band is anticipated in the 1275-1200 cm⁻¹ region.
-
C–O–C Symmetric Stretch: A band is expected around 1075-1020 cm⁻¹.
-
-
Aromatic Rings (C₆H₅ and C₆H₄):
-
C–H Stretch: Absorption peaks are typically found above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹).[1]
-
C=C Stretch: A series of medium to weak bands are expected in the 1600-1450 cm⁻¹ region.
-
C–H Out-of-Plane Bending: These bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene rings.
-
Quantitative Data Summary
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on its functional groups and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300–2500 | Strong, Broad | O–H Stretch | Carboxylic Acid |
| 3100–3000 | Medium-Weak | C–H Stretch | Aromatic |
| ~2950 | Weak | C–H Stretch | Methylene (CH₂) |
| 1710–1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1600–1450 | Medium-Weak | C=C Stretch | Aromatic |
| 1320–1210 | Medium | C–O Stretch / O-H Bend | Carboxylic Acid |
| 1275–1200 | Strong | Asymmetric C–O–C Stretch | Ether |
| 1075–1020 | Medium | Symmetric C–O–C Stretch | Ether |
| 900–675 | Medium-Strong | C–H Out-of-Plane Bend | Aromatic |
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on proper sample preparation. Below are detailed protocols for two common methods for analyzing solid samples like this compound.
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a convenient method requiring minimal sample preparation.[2][3][]
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
This compound sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.[] Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[]
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[]
-
Spectral Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix.
Materials:
-
FT-IR Spectrometer
-
This compound sample (1-2 mg)
-
Dry FT-IR grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
Vacuum pump (optional, but recommended)
Procedure:
-
Grinding: Place a small amount of KBr in a clean, dry agate mortar and grind it to a fine powder. Add 1-2 mg of the this compound sample to the mortar.
-
Mixing: Thoroughly grind and mix the sample and KBr until a homogeneous, fine powder is obtained.
-
Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. Using a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and record a background spectrum.
-
Spectral Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.
-
Disposal: After analysis, carefully remove and dispose of the KBr pellet.
Diagrams
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: 3-(Benzyloxy)benzoic Acid as a Versatile Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups. This application note details the use of 3-(benzyloxy)benzoic acid to form the 3-(benzyloxy)benzoyl (3-OBn-Bz) protecting group for alcohols. The unique feature of this group is its capacity for orthogonal deprotection, offering two distinct and selective cleavage pathways. This allows for enhanced flexibility in complex synthetic strategies.
The 3-OBn-Bz group combines the properties of a benzoate ester and a benzyl ether. The benzoate ester is robust and resistant to a wide range of reagents but can be cleaved under basic conditions (saponification). The benzyl ether is stable to many synthetic conditions but is readily cleaved by catalytic hydrogenolysis. This orthogonality allows for the selective removal of either the entire protecting group or just the benzyl moiety, unmasking a different functionality.
Key Applications
-
Orthogonal Protection Strategies: In molecules with multiple protected hydroxyl groups, the 3-OBn-Bz group allows for selective deprotection. For instance, a substrate bearing a silyl ether and a 3-OBn-Bz-protected alcohol can be selectively deprotected at either position by choosing the appropriate reagent (fluoride source for the silyl ether, base for the benzoate, or hydrogenolysis for the benzyl ether).
-
Late-Stage Functionalization: The benzyl group within the protecting group can be removed to reveal a phenolic hydroxyl group. This newly exposed functional group can then be subjected to further chemical modifications, such as alkylation, acylation, or conversion to a sulfonate, enabling late-stage diversification of complex molecules.
-
Enhanced Stability: Benzoate esters, in general, offer greater stability compared to many other protecting groups, particularly towards acidic conditions and various oxidizing and reducing agents.
Data Summary
The following tables summarize typical reaction conditions and expected yields for the application and selective removal of the 3-(benzyloxy)benzoyl protecting group, based on analogous reactions from the literature.
Table 1: Protection of Alcohols using this compound
| Step | Reagents | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acid Activation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Anhydrous DCM or Toluene | cat. DMF | Reflux | 2-4 | >95 |
| Esterification | 3-(Benzyloxy)benzoyl chloride, Alcohol | Anhydrous DCM or Pyridine | Pyridine or Et₃N | 0 to RT | 2-12 | 85-95 |
Table 2: Orthogonal Deprotection Strategies
| Deprotection Method | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Cleavage Site | Typical Yield (%) |
| Saponification | LiOH, NaOH, or KOH | - | THF/H₂O or MeOH/H₂O | RT to 60 | 2-24 | Ester Linkage | 85-95 |
| Hydrogenolysis | H₂ (1 atm) or H₂ (balloon) | Pd/C (5-10 mol%) | MeOH, EtOH, or EtOAc | RT | 2-16 | Benzyl Ether | >90 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)benzoyl Chloride
This protocol describes the conversion of this compound to its more reactive acyl chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude 3-(benzyloxy)benzoyl chloride is typically used in the next step without further purification.
Protocol 2: Protection of a Primary Alcohol with 3-(Benzyloxy)benzoyl Chloride
This protocol details the esterification of a primary alcohol using the synthesized 3-(benzyloxy)benzoyl chloride.
Materials:
-
Crude 3-(benzyloxy)benzoyl chloride from Protocol 1
-
Primary alcohol substrate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Magnetic stirrer
-
Standard aqueous workup and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for chromatography)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine or triethylamine (1.5-2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3-(benzyloxy)benzoyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if triethylamine was used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-(benzyloxy)benzoate ester.
Protocol 3: Selective Deprotection of the Benzoate Ester (Saponification)
This protocol describes the cleavage of the ester linkage, releasing the original alcohol while leaving the benzyl ether intact.[1]
Materials:
-
3-(Benzyloxy)benzoate protected alcohol
-
Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF) and Water, or Methanol and Water
-
Magnetic stirrer
-
Standard aqueous workup and purification supplies
Procedure:
-
Dissolve the 3-(benzyloxy)benzoate protected alcohol (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or methanol and water.
-
Add an excess of the hydroxide base (e.g., LiOH, 2-10 eq).
-
Stir the mixture at room temperature or gently heat to 40-60 °C for 2-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., 1M HCl) to pH ~7.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Protocol 4: Selective Deprotection of the Benzyl Ether (Hydrogenolysis)
This protocol details the cleavage of the benzyl ether, yielding a 3-hydroxybenzoyl protected alcohol. This method is particularly useful when other functional groups in the molecule are sensitive to basic conditions.
Materials:
-
3-(Benzyloxy)benzoate protected alcohol
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the 3-(benzyloxy)benzoate protected alcohol (1.0 eq) in a suitable solvent (MeOH, EtOH, or EtOAc).
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Visualizations
Caption: Protection of an alcohol using this compound.
Caption: Orthogonal deprotection pathways for the 3-OBn-Bz group.
Caption: General workflow for using the 3-OBn-Bz protecting group.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Benzyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzoic acid is a valuable building block in organic synthesis, frequently utilized as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other functional materials. Its structure, featuring a carboxylic acid and a benzyl ether, allows for diverse chemical modifications. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable Williamson ether synthesis approach. The provided methodologies are based on established chemical principles and adapted from procedures for analogous compounds, offering a comprehensive guide for researchers in a drug development or chemical production environment.
Synthesis Overview
The recommended synthetic route for the scale-up production of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 3-hydroxybenzoic acid with a benzyl halide (typically benzyl bromide or benzyl chloride) in the presence of a suitable base and solvent. This approach is well-documented, generally high-yielding, and amenable to larger-scale production.
Data Presentation
Table 1: Reagents and Materials for Scaled-Up Synthesis
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Equivalents | Supplier Example |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 138.12 g | 1.0 | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.04 | 188.14 g (1.1 eq) | 1.1 - 1.5 | Alfa Aesar |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276.42 g (2.0 eq) | 2.0 - 3.0 | VWR |
| Acetone | C₃H₆O | 58.08 | 2.0 L | - | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction | - | Merck |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed for washing | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed for washing | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | - | - |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed for acidification | - | - |
Table 2: Expected Yield and Product Specifications
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Yields may vary based on reaction scale and optimization. |
| Purity (by HPLC) | >97% | [1] |
| Melting Point | 133-137 °C | [1] |
| Appearance | White to off-white solid | |
| Molecular Weight | 228.24 g/mol | [1] |
Experimental Protocols
Scale-Up Synthesis of this compound via Williamson Ether Synthesis
This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent handling should be made for further scaling.
1. Reaction Setup:
-
In a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-hydroxybenzoic acid (138.12 g, 1.0 mol) and acetone (2.0 L).
-
Begin stirring the mixture to form a suspension.
-
Add potassium carbonate (276.42 g, 2.0 mol) to the suspension. Stirring for 15-30 minutes at room temperature will facilitate the formation of the phenoxide salt.[2]
2. Reagent Addition:
-
Slowly add benzyl bromide (188.14 g, 1.1 mol) to the reaction mixture dropwise over a period of 30-60 minutes using an addition funnel.[2] The addition should be controlled to manage any potential exotherm.
3. Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-12 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-hydroxybenzoic acid) is consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude residue in ethyl acetate (1.5 L).
-
Transfer the ethyl acetate solution to a separatory funnel and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).[2]
5. Purification via Acid-Base Extraction:
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 500 mL). The desired this compound will move into the aqueous layer as its sodium salt.[3]
-
Combine the aqueous layers in a separate vessel.
-
Cool the combined aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid with stirring until the pH is approximately 2. This will precipitate the purified this compound.[3]
-
Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
6. Drying:
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualization of the Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzyloxy)benzoic acid. The primary focus is on identifying and mitigating common impurities that may arise during the Williamson ether synthesis, the most common route for this compound.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound via the Williamson ether synthesis involves the reaction of 3-hydroxybenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. While a robust reaction, several impurities can arise. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause (Impurity) | Recommended Solutions & Preventative Measures |
| Low Yield of Desired Product | Incomplete reaction; unreacted 3-hydroxybenzoic acid remains. | - Ensure the base (e.g., K₂CO₃, NaH) is of good quality and used in sufficient excess (typically 2-3 equivalents) to fully deprotonate the phenol. - Use a polar aprotic solvent like DMF or acetone to ensure solubility of reactants. - Increase reaction temperature or prolong reaction time, monitoring progress by TLC.[1] |
| Hydrolysis of benzyl halide to benzyl alcohol. | - Use anhydrous solvents and reagents to minimize water content. - Add the benzyl halide dropwise to the reaction mixture. | |
| Product is Difficult to Purify / Oily Residue | Presence of benzyl alcohol. | - During workup, wash the organic layer thoroughly with water or brine to remove water-soluble benzyl alcohol. - Purify the crude product using column chromatography. |
| Presence of unreacted benzyl bromide. | - Use a slight excess of 3-hydroxybenzoic acid to ensure all the benzyl bromide is consumed. - Wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during workup. | |
| Broad or Depressed Melting Point of Purified Product | Contamination with starting material (3-hydroxybenzoic acid). | - Perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The desired product will move to the aqueous layer, leaving non-acidic impurities behind. Acidify the aqueous layer to precipitate the pure product. |
| Presence of isomeric C-alkylated byproducts. | - Use a less polar, aprotic solvent to favor O-alkylation over C-alkylation.[1] - Employ a bulky base to sterically hinder C-alkylation. - Careful column chromatography may be required to separate these isomers. | |
| Unexpected Peaks in ¹H NMR Spectrum | See the detailed NMR troubleshooting section below. | - Compare the spectrum to the reference spectra of starting materials, expected byproducts, and the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: 3-hydroxybenzoic acid and benzyl halide (e.g., benzyl bromide).
-
Byproducts from the Benzylating Agent: Benzyl alcohol, formed from the hydrolysis of the benzyl halide.
-
Side-Reaction Products: C-alkylated isomers (2-benzyl-3-hydroxybenzoic acid and 4-benzyl-3-hydroxybenzoic acid) can form as minor byproducts.[2] Benzyl 3-(benzyloxy)benzoate can also form if the carboxylic acid is esterified.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (3-hydroxybenzoic acid), the product (this compound), and any major byproducts. The starting material is more polar and will have a lower Rf value than the product.
Q3: What is the best method for purifying the crude this compound?
A3: A combination of purification techniques is often most effective:
-
Acid-Base Extraction: This is highly effective for removing non-acidic impurities like benzyl alcohol and unreacted benzyl bromide.
-
Recrystallization: This can be used to remove small amounts of impurities with different solubility profiles. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For the removal of closely related impurities, such as C-alkylated isomers, column chromatography on silica gel is the most effective method.
Q4: I see unexpected peaks in my ¹H NMR spectrum. How can I identify the impurities?
A4: Refer to the ¹H NMR data table below to compare the chemical shifts of your unexpected peaks with those of common impurities. The presence of a singlet around 4.5-4.7 ppm often indicates residual benzyl halide, while a singlet around 4.6-4.7 ppm can be attributed to benzyl alcohol.[3][4][5] The starting material, 3-hydroxybenzoic acid, will show characteristic aromatic signals and the absence of the benzylic CH₂ peak.[6]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative method based on standard procedures for the benzylation of phenols.[7]
Materials:
-
3-Hydroxybenzoic acid
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Impurity Identification by ¹H NMR Spectroscopy
The following table summarizes the approximate ¹H NMR chemical shifts for this compound and common impurities in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Proton Type | Number of Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Reference |
| This compound (Product) | -COOH | 1H | broad s | ~13.0 | Estimated |
| Aromatic (benzoic acid ring) | 4H | m | 7.2 - 7.8 | Estimated | |
| Aromatic (benzyl ring) | 5H | m | 7.3 - 7.5 | ||
| Benzylic (-O-CH₂ -Ph) | 2H | s | ~5.2 | ||
| 3-Hydroxybenzoic acid (Starting Material) | -COOH | 1H | broad s | ~12.9 | [5][6] |
| -OH | 1H | broad s | ~9.8 | [5][6] | |
| Aromatic | 4H | m | 7.0 - 7.5 | [5][6] | |
| Benzyl Bromide (Reagent) | Aromatic | 5H | m | 7.2 - 7.4 | [5] |
| Benzylic (-CH₂ -Br) | 2H | s | ~4.7 | [5] | |
| Benzyl Alcohol (Byproduct) | Aromatic | 5H | m | 7.2 - 7.4 | [3][4] |
| Benzylic (-CH₂ -OH) | 2H | d | ~4.5 | [3][4] | |
| -OH | 1H | t | ~5.2 | [3][4] | |
| 2-Benzyl-3-hydroxybenzoic acid (C-alkylation) | Aromatic | 3H | m | 6.8 - 7.5 | Predicted |
| Benzylic (Ar-CH₂ -Ph) | 2H | s | ~4.0 | Predicted | |
| 4-Benzyl-3-hydroxybenzoic acid (C-alkylation) | Aromatic | 3H | m | 6.9 - 7.8 | Predicted |
| Benzylic (Ar-CH₂ -Ph) | 2H | s | ~3.9 | Predicted |
Visual Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting the synthesis of this compound when impurities are suspected.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Khan Academy [khanacademy.org]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310) [hmdb.ca]
- 5. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 3-(Benzyloxy)benzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-(Benzyloxy)benzoic acid by recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and supporting technical data to ensure successful purification.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue can arise from a few factors:
-
Inappropriate Solvent Choice: this compound is a moderately polar compound. It is soluble in many organic solvents but insoluble in water.[1] For recrystallization, a solvent is needed where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] If the compound is not dissolving, the solvent may be too nonpolar.
-
Insufficient Solvent: Ensure you are using a sufficient volume of solvent. Add the hot solvent portion-wise until the solid dissolves completely.[2]
-
Low Temperature: Confirm that the solvent is heated to its boiling point to maximize the solubility of the acid.
Q2: After dissolving my compound and letting it cool, no crystals are forming. What is the problem?
A2: The absence of crystal formation is a common issue, often due to:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of pure this compound.
-
Excess Solvent: It is possible that too much solvent was used, keeping the compound fully dissolved even at lower temperatures. If this is the case, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this "oiling out"?
A3: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Since the melting point of this compound is 133-137 °C, this is a possibility with higher-boiling point solvents.[3] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool slowly.
-
Slower Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.
Q4: The yield of my recrystallized this compound is very low. What are the potential causes?
A4: A low recovery of your purified product can be due to several reasons:
-
Using too much solvent: This is a primary cause of low yield as a significant amount of the product will remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize the precipitation of the product.
-
Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.
Q5: The recrystallized product does not seem pure and has a wide melting point range. What could have gone wrong?
A5: Impurities in the final product can result from:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the forming crystals.[4] A slow, undisturbed cooling process is crucial for the formation of pure crystals.[5]
-
Insufficient Washing: The surface of the crystals might be coated with the impure mother liquor. A quick wash with a small amount of ice-cold solvent can remove these surface impurities.
-
Co-precipitation of Impurities: If an impurity has similar solubility characteristics to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
Quantitative Data: Estimated Solubility of this compound
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides estimated solubility values based on the behavior of structurally similar compounds like benzoic acid and other benzyloxy derivatives.[6][7][8] These values should be used as a guide for solvent selection and can be experimentally verified for precise work.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Ethanol | 25 | High |
| 78 (boiling) | Very High | |
| Methanol | 25 | High |
| 65 (boiling) | Very High | |
| Acetone | 25 | Soluble |
| 56 (boiling) | Very Soluble | |
| Ethyl Acetate | 25 | Moderately Soluble |
| 77 (boiling) | Very Soluble | |
| Toluene | 25 | Sparingly Soluble |
| 111 (boiling) | Soluble | |
| Hexane | 25 | Insoluble |
| 69 (boiling) | Sparingly Soluble | |
| Water | 25 | Insoluble[1] |
| 100 (boiling) | Insoluble[1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent should be guided by the solubility data and the nature of the impurities. An ethanol/water mixed solvent system is often effective for compounds of this polarity.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat the primary solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude material while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and allow the clear solution to cool slowly.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture) to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The purity of the final product can be assessed by its melting point (literature: 133-137 °C).[3]
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-苄氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Benzylation of 3-Hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering side reactions during the benzylation of 3-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the benzylation of 3-hydroxybenzoic acid?
When benzylating 3-hydroxybenzoic acid, the molecule presents two nucleophilic sites: the phenolic hydroxyl group (-OH) and the carboxylic acid group (-COOH). This leads to several potential products. The intended reaction is typically O-alkylation of the hydroxyl group. However, competing reactions can occur.
-
O-Benzylation (Desired Product): The benzyl group attaches to the oxygen of the phenolic hydroxyl group, forming an ether. This is a Williamson ether synthesis reaction.
-
Esterification (Side Reaction): The benzyl group attaches to the oxygen of the carboxylic acid group, forming a benzyl ester.
-
Di-benzylation (Side Reaction): Both the hydroxyl and carboxylic acid groups are benzylated.
-
C-Alkylation (Side Reaction): The benzyl group attaches directly to a carbon atom on the aromatic ring. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a ring carbon.[1][2]
Q2: My main product is the benzyl ester, not the desired benzyl ether. Why is this happening?
The formation of the benzyl ester instead of the ether is a common issue related to the reaction conditions, specifically the activation of the nucleophiles.
-
Under Basic Conditions (Williamson Ether Synthesis): A base is used to deprotonate the most acidic proton, which is the phenolic hydroxyl group (pKa ≈ 10), forming a highly nucleophilic phenoxide ion. This strongly favors O-alkylation. If too strong a base or excess base is used, the carboxylic acid (pKa ≈ 4) can also be deprotonated, but the phenoxide is generally a better nucleophile for Sₙ2 reactions.
-
Under Acidic Conditions (Fischer Esterification): If an acid catalyst is present, it will protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and promoting esterification with benzyl alcohol (which could be formed from hydrolysis of the benzyl halide).[3][4]
-
Neutral/Thermal Conditions: Direct reaction with a benzyl halide without a base can lead to a mixture of products, with esterification being a significant competing pathway.[5]
Q3: How can I improve the selectivity for O-benzylation and minimize side products?
Optimizing selectivity requires careful control of reaction parameters to favor the Williamson ether synthesis pathway at the phenolic hydroxyl group.
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes elimination or other side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[2][6]
-
Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[2]
-
Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 80 °C) is generally sufficient.[7] Excessively high temperatures can increase the rate of side reactions, including C-alkylation and elimination of the benzyl halide.[1][5]
-
Protecting Groups: For maximum selectivity, protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the benzylation. After the O-benzylation is complete, the protecting group can be removed by hydrolysis.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Benzylating Agent: Benzyl bromide or chloride can degrade over time. 2. Insufficient Base: The base may be weak, hydrated, or used in insufficient quantity to deprotonate the phenol. 3. Low Temperature/Short Time: The reaction may not have reached completion. 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.[6] | 1. Use fresh or purified benzyl halide. 2. Use an anhydrous, appropriate base (e.g., K₂CO₃, NaH). Ensure at least one equivalent is used. 3. Gradually increase the temperature and/or reaction time, monitoring progress with Thin Layer Chromatography (TLC). 4. Switch to a solvent like DMF or DMSO in which all reactants are soluble.[6] |
| Multiple Products Observed on TLC | 1. Competing Esterification: Both the hydroxyl and carboxylic acid groups are reacting. 2. C-Alkylation: The benzyl group is attaching to the aromatic ring. 3. Di-benzylation: An excess of benzyl halide and base was used. | 1. Ensure you are using no more than one equivalent of base to selectively deprotonate the more acidic phenol. For ultimate control, protect the carboxylic acid group first.[6] 2. Use a less polar solvent to disfavor C-alkylation.[10] 3. Use stoichiometric amounts (1.0 to 1.1 equivalents) of the benzylating agent. |
| Formation of an Alkene Byproduct | Elimination (E2) Reaction: This can compete with the substitution (Sₙ2) reaction, especially with sterically hindered halides, strong bases, or high temperatures.[1][2] | While less common with primary halides like benzyl bromide, this can be minimized by: - Using a milder base (e.g., K₂CO₃ instead of NaH). - Avoiding excessively high reaction temperatures. |
Data Presentation
Table 1: Influence of Reaction Temperature on Benzyl Salicylate Yield
This table illustrates how temperature affects the competition between esterification and O-alkylation when reacting salicylic acid (a similar hydroxybenzoic acid) with benzyl chloride in the presence of a non-quaternizable tertiary amine base. While the substrate is different, the principle of competing reactions is directly applicable.
| Temperature (°C) | Benzyl Salicylate Yield (%) |
| 40 | 6.5 |
| 50 | 17.5 |
| 60 | 33.6 |
| 70 | 52.8 |
| 80 | 69.7 |
| Data adapted from a study on the esterification of hydroxybenzoic acids, where higher temperatures favored the ester product under these specific conditions.[5] |
Table 2: Effect of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide
This table demonstrates the significant impact of the solvent on the selectivity between O-alkylation (ether formation) and C-alkylation for a phenoxide. This is relevant as C-alkylation is a potential side reaction with 3-hydroxybenzoic acid.
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
| Data from a study on the alkylation of sodium β-naphthoxide with benzyl bromide.[10] |
Experimental Protocols
Protocol 1: Selective O-Benzylation using Potassium Carbonate
This protocol is designed to favor the formation of the benzyl ether by selectively deprotonating the phenolic hydroxyl group.
Materials:
-
3-Hydroxybenzoic acid (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-hydroxybenzoic acid (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add benzyl bromide (1.1 equiv) to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).[7]
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl to protonate the unreacted carboxylic acid and precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Benzylation with Carboxylic Acid Protection
This two-step protocol provides the highest selectivity by first protecting the carboxylic acid group.
Step A: Protection of Carboxylic Acid (Fischer Esterification)
-
Dissolve 3-hydroxybenzoic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[3]
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, neutralize the acid with a base like sodium bicarbonate, and extract the resulting methyl 3-hydroxybenzoate. Purify as needed.
Step B: O-Benzylation and Deprotection
-
Using the methyl 3-hydroxybenzoate from Step A, follow the benzylation procedure described in Protocol 1 . The product will be methyl 3-(benzyloxy)benzoate.
-
Once the O-benzylation is complete and the product is purified, hydrolyze the methyl ester back to a carboxylic acid using a base like NaOH or LiOH in a mixture of THF/water, followed by acidic workup.
Visualizations
Caption: Competing reaction pathways in the benzylation of 3-hydroxybenzoic acid.
Caption: Troubleshooting workflow for common issues in the benzylation reaction.
Caption: Selective synthesis workflow using a protecting group strategy.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in 3-(Benzyloxy)benzoic acid preparation
Technical Support Center: 3-(Benzyloxy)benzoic Acid Synthesis
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of this compound. The primary synthetic route covered is the Williamson ether synthesis, involving the reaction of 3-hydroxybenzoic acid with a benzyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[1][2][3]
Q2: What are the critical factors that influence the reaction yield?
Several factors can significantly impact the yield:
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. The solvent plays a crucial role in reactant solubility and reaction rate.[4][5]
-
Reaction Temperature: The temperature must be sufficient to drive the reaction forward but not so high that it encourages side reactions like elimination or decomposition.[6]
-
Purity of Reagents: Moisture and impurities in the starting materials or solvent can deactivate reagents and lead to unwanted byproducts.[7]
-
Protection of the Carboxylic Acid: The carboxylic acid group can also be benzylated, leading to the formation of a benzyl ester byproduct. In some cases, protecting this group before the ether synthesis may be necessary.[4]
Q3: What are the primary side reactions to be aware of?
The main competing reactions include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring as well as on the oxygen atom.[1][5]
-
Benzylation of the Carboxylic Acid: The carboxylate anion can react with the benzyl halide to form a benzyl ester.[4]
-
Elimination Reaction: The base can promote an elimination reaction with the benzyl halide, particularly at higher temperatures.[1][6]
-
Debenzylation: The benzyl ether linkage can be cleaved under harsh acidic or basic conditions, especially during workup or purification.[8][9]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material (3-Hydroxybenzoic Acid)
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Insufficiently Strong Base | The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).[4][5] |
| Inactive Reagents | The benzyl halide may be old or degraded. Check the purity and consider using a fresh bottle or purifying the existing stock.[6][10] Ensure the base has not been deactivated by moisture. |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent in which all reactants are soluble, such as DMF or DMSO.[4][5] |
| Low Reaction Temperature | The reaction rate may be too slow. Gradually increase the reaction temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC).[6] |
| Presence of Moisture | Water will react with and deactivate strong bases like NaH and can interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[7] |
Problem 2: Formation of Multiple Products Observed on TLC
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Benzylation of Carboxylic Acid | The carboxylate is competing with the phenoxide for the benzyl halide. Use stoichiometric amounts of the benzylating agent.[4] Alternatively, protect the carboxylic acid group (e.g., as a methyl ester) before benzylation and deprotect it as a final step.[4][11] |
| C-Alkylation of the Phenoxide | Alkylation is occurring on the aromatic ring. This is often favored in protic or less polar solvents. Use a polar aprotic solvent like DMF or acetone to favor O-alkylation.[5][6] Lowering the reaction temperature can also increase selectivity for O-alkylation.[6] |
| Di-benzylation | If other nucleophilic sites are present, multiple benzyl groups may be added. This is less common for 3-hydroxybenzoic acid but can occur if impurities are present. Ensure the purity of your starting material. |
Problem 3: Product is Lost During Workup or Purification
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Debenzylation During Workup | The benzyl ether bond can be cleaved by strong acids or bases, especially at elevated temperatures.[9] Use mild conditions for pH adjustments (e.g., dilute HCl) and avoid excessive heat. |
| Difficulty with Recrystallization | The product fails to crystallize or oils out. The chosen solvent system may be inappropriate. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.[6][8] Seeding with a pure crystal can help induce crystallization.[8] |
| Co-crystallization of Impurities | The final product has a broad or depressed melting point, indicating impurities.[9] If recrystallization is insufficient, purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[9] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices.[3][12]
Materials:
-
3-Hydroxybenzoic acid (1.0 eq)
-
Benzyl bromide (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add 3-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.0-3.0 eq) to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to dissolve the starting materials.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature like 80-100°C may be used) and maintain for 4-12 hours. Monitor the reaction's progress using TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for diagnosing the cause of low reaction yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. mdpi.com [mdpi.com]
- 13. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Removal of Unreacted Benzyl Alcohol from Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of unreacted benzyl alcohol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzyl alcohol from a reaction mixture?
A1: The primary methods for removing unreacted benzyl alcohol include:
-
Liquid-Liquid Extraction: This is often the first step, utilizing the solubility of benzyl alcohol in an aqueous phase to separate it from a less polar product in an organic solvent.
-
Distillation (Fractional and Azeotropic): Effective for separating benzyl alcohol from products with significantly different boiling points. Azeotropic distillation with water is a common technique.
-
Flash Column Chromatography: A highly effective method for purifying the desired product from benzyl alcohol, especially when high purity is required.
Q2: My product is sensitive to heat. Which method is most suitable for removing benzyl alcohol?
A2: For heat-sensitive products, liquid-liquid extraction and flash column chromatography are the preferred methods. Avoid high-temperature distillation. If distillation is necessary, vacuum distillation can be employed to lower the boiling point of benzyl alcohol.
Q3: I'm struggling to separate benzyl alcohol from my product using column chromatography as they have very similar Rf values. What can I do?
A3: When co-elution is an issue, optimizing the solvent system is crucial. Experiment with different solvent systems, including using a less polar eluent to improve separation. A shallow gradient during elution can also enhance resolution.[1] If chromatography remains ineffective, consider converting the benzyl alcohol to a more polar compound through a pre-chromatography derivatization step, if your desired product is stable under the reaction conditions.
Q4: Can I use a simple aqueous wash to remove benzyl alcohol?
A4: A simple aqueous wash can remove a significant amount of benzyl alcohol due to its moderate water solubility (about 4 g/100 mL). However, for reactions in organic solvents where benzyl alcohol is also highly soluble, multiple extractions with water or a brine solution are often necessary to achieve a satisfactory level of removal. Forcing the separation by adding salt (salting out) can improve the efficiency of the extraction.
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Possible Cause | Troubleshooting Recommendation |
| Emulsion Formation | High concentration of surfactant-like molecules, vigorous shaking. | - Gently swirl the separatory funnel instead of vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- Centrifuge the mixture to break the emulsion.- Filter the mixture through a pad of Celite or glass wool. |
| Poor Separation/Low Extraction Efficiency | Insufficient mixing, incorrect solvent choice, single extraction. | - Ensure thorough mixing of the two phases by inverting the separatory funnel multiple times.- Choose an extraction solvent in which your product has low solubility but benzyl alcohol has some solubility if extracting into the aqueous phase.- Perform multiple extractions (3-5 times) with smaller volumes of the extraction solvent for higher efficiency. |
| Product Loss in Aqueous Layer | Product has some water solubility. | - Minimize the number of aqueous washes.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product. |
Distillation
| Problem | Possible Cause | Troubleshooting Recommendation |
| Bumping (Sudden, Violent Boiling) | Uneven heating, lack of nucleation sites. | - Use a stirring plate and a magnetic stir bar for even heating.- Add boiling chips to the distillation flask before heating (for atmospheric distillation only).- For vacuum distillation, use a capillary ebulliator or a steady stream of an inert gas like nitrogen to ensure smooth boiling. |
| Decomposition of Product | Product is sensitive to high temperatures. | - Use vacuum distillation to lower the boiling points of the components.- Ensure the heating mantle temperature is not excessively high. |
| Poor Separation of Components | Boiling points of the product and benzyl alcohol are too close. | - Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Optimize the distillation rate; a slower rate generally provides better separation. |
| Polymerization in the Distillation Flask | Presence of acidic or metallic impurities. | - Neutralize any acidic residues with a wash of a weak base (e.g., 5% sodium bicarbonate solution) before distillation.- Ensure all glassware is meticulously clean. |
Flash Column Chromatography
| Problem | Possible Cause | Troubleshooting Recommendation |
| Co-elution of Product and Benzyl Alcohol | Similar polarity and Rf values. | - Optimize the eluent system by testing different solvent ratios and compositions.- Use a shallower solvent gradient during elution to improve resolution.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product Streaking or Broad Bands | Strong interaction with the silica gel, column overload. | - Deactivate the silica gel by adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent.- Reduce the amount of crude product loaded onto the column. |
| Product Does Not Elute from the Column | Product is very polar and has a strong affinity for the silica gel. | - Increase the polarity of the mobile phase significantly, potentially including a small percentage of methanol or even water.- Consider using reverse-phase chromatography. |
Data Presentation
Comparison of Benzyl Alcohol Removal Methods
| Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on solubility. | Low to Moderate | Moderate to High | Fast, simple, good for initial bulk removal. | May not achieve high purity, can lead to emulsions. |
| Fractional Distillation | Separation based on differences in boiling points. | Moderate to High | Moderate to High | Good for large-scale purifications, can be cost-effective. | Not suitable for heat-sensitive compounds or azeotropes. |
| Azeotropic Distillation | Forms a lower-boiling azeotrope with water to facilitate removal. | High | High | Effective for breaking the benzyl alcohol-water azeotrope. | Requires specific setup and careful control of conditions. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | High to Very High | Moderate | Excellent for achieving high purity, versatile. | Can be time-consuming and requires significant solvent volumes. |
Quantitative Data on Benzyl Alcohol Removal
| Method | Conditions | Initial State | Result | Reference |
| Centrifugation | 10,000 rpm for 5 minutes | Triamcinolone acetonide suspension containing benzyl alcohol | Up to 95.5% of benzyl alcohol removed | [2] |
| Kugelrohr Distillation | 190 °C, 7.20 mmHg | Crude reaction mixture | 86% purity of the distilled product | |
| Column Chromatography | Silica gel, 1:9 ether:hexanes eluent | Product from Kugelrohr distillation (86% purity) | 78% yield of pure product | |
| Resin Adsorption | Hyper-crosslinked macropore resin JX-101 | Wastewater with 14,000 mg/L benzyl alcohol | >99% removal rate, recovered benzyl alcohol with 85% purity | [3] |
| Flash Chromatography | Silica gel column | Crude Benzyl-PEG36-alcohol (~70-85% purity) | >95% purity, 60-80% yield | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is for the removal of benzyl alcohol from a reaction mixture where the desired product is significantly less polar than benzyl alcohol and is dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Preparation:
-
Ensure the reaction mixture is at room temperature.
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
-
Aqueous Wash:
-
Add a volume of deionized water equal to the volume of the organic layer in the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Brine Wash:
-
Add a volume of saturated sodium chloride solution (brine) equal to the volume of the organic layer.
-
Gently invert the funnel several times.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Repeat:
-
Repeat the aqueous and brine washes (steps 2 and 3) two more times.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, now with a reduced amount of benzyl alcohol.
-
Protocol 2: Fractional Distillation
This protocol is suitable for separating benzyl alcohol from a product with a boiling point difference of at least 25-30 °C.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
-
Distillation:
-
Add the crude reaction mixture to the round-bottom flask.
-
Begin heating the flask gently with a heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the lower-boiling component.
-
Collect the distillate that comes over at a constant temperature. This will be the component with the lower boiling point.
-
-
Fraction Collection:
-
Once the first component has been distilled, the temperature will either drop or begin to rise again.
-
Change the receiving flask to collect the next fraction, which will be the higher-boiling component (in this case, likely benzyl alcohol if it's the higher boiling component).
-
For removing benzyl alcohol (boiling point ~205 °C) from a higher boiling product, collect the benzyl alcohol as the distillate.
-
-
Vacuum Distillation (for heat-sensitive compounds):
-
If your product is heat-sensitive, perform the distillation under reduced pressure (vacuum). This will lower the boiling points of all components.
-
Ensure the glassware is rated for vacuum applications and use a proper vacuum trap.
-
Protocol 3: Flash Column Chromatography
This protocol is for the purification of a desired compound from unreacted benzyl alcohol using silica gel.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for better separation, "dry-load" the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).
-
-
Elution:
-
Carefully add the prepared sample to the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often best for separating compounds with similar polarities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product, benzyl alcohol, and any mixed fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualizations
Caption: Workflow for Liquid-Liquid Extraction to remove benzyl alcohol.
Caption: Workflow for Fractional Distillation to remove benzyl alcohol.
Caption: Workflow for Flash Column Chromatography to remove benzyl alcohol.
Caption: Logical relationships between different benzyl alcohol removal methods.
References
Preventing debenzylation during workup of 3-(Benzyloxy)benzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of 3-(Benzyloxy)benzoic acid, with a focus on preventing the unintended cleavage of the benzyl ether protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of debenzylation for this compound during workup?
A1: The benzyl ether linkage in this compound is sensitive to certain conditions. The most common causes of unintended debenzylation during workup are:
-
Acidic Conditions: Exposure to strong acids, including Lewis acids (e.g., BCl₃, AlCl₃) and Brønsted acids (e.g., HCl, H₂SO₄, TFA), can readily cleave the benzyl ether.[1][2][3]
-
Reductive Conditions: If the preceding reaction was a catalytic hydrogenation, residual palladium catalyst in the presence of a hydrogen source can lead to debenzylation.[4][5] Catalytic transfer hydrogenation conditions, which use hydrogen donors like formic acid, also efficiently cleave benzyl ethers.[4][6]
-
Oxidative Conditions: Certain strong oxidizing agents can cause oxidative cleavage of the benzyl group.[3][7]
-
Elevated Temperatures: While the benzyl ether is generally thermally stable, prolonged exposure to high temperatures, especially under acidic or basic aqueous conditions, can promote hydrolysis or other degradation pathways like decarboxylation.[8][9][10]
Q2: My reaction mixture is acidic. How can I neutralize it and extract my product without causing debenzylation?
A2: To safely work up an acidic reaction mixture, you should neutralize it by slowly adding the crude reaction mixture to a cold (0-5 °C) saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with vigorous stirring. This method avoids creating localized areas of high acid concentration and keeps the temperature low, minimizing the risk of acid-catalyzed hydrolysis of the benzyl ether.
Q3: Is it safe to use a strong base like sodium hydroxide (NaOH) for the extraction?
A3: While benzyl ethers are generally stable to basic conditions, using a strong base like NaOH is often unnecessary and can sometimes promote side reactions with other functional groups that may be present in the molecule.[4] A weak base like sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid of this compound, forming the water-soluble sodium salt and allowing for efficient extraction into the aqueous phase. This is a milder and safer approach.
Q4: What is the best method for removing the solvent after extraction to avoid product degradation?
A4: To prevent thermal degradation, solvents should be removed under reduced pressure using a rotary evaporator. It is crucial to use a water bath with a moderate temperature (typically ≤ 40°C).[11] This approach minimizes the thermal stress on the molecule, preserving the integrity of the benzyl ether and preventing potential decarboxylation.[8]
Q5: I used a palladium catalyst in my reaction. What special precautions are necessary during workup?
A5: If a heterogeneous palladium catalyst (e.g., Pd/C) was used, it is imperative to remove it completely before any subsequent steps, especially before acidification.[5][12] Filter the entire reaction mixture through a pad of an inert filter aid like Celite®.[11] Failing to remove the catalyst can lead to unwanted debenzylation if a hydrogen source is present or introduced (e.g., during a pH adjustment that could generate H₂).
Troubleshooting and Workflow Visualization
Unintentional debenzylation often results from specific steps in the workup procedure. The diagrams below illustrate a problematic workflow that can lead to product loss versus a recommended workflow designed to preserve the benzyl protecting group.
Caption: A problematic workflow leading to debenzylation.
Caption: Recommended workflow to prevent debenzylation.
Data Presentation: Benzyl Ether Stability
The following table summarizes the stability of the O-benzyl protecting group under various common workup and reaction conditions.
| Condition Category | Reagents / Environment | Stability of Benzyl Ether | Potential Outcome |
| Strongly Acidic | Conc. HCl, H₂SO₄, TFA, BCl₃ | Unstable | Rapid cleavage to phenol and benzyl cation byproducts.[1][2] |
| Mildly Acidic | Dilute HCl, Acetic Acid (at RT) | Generally Stable | Cleavage is slow to negligible for short exposure times. |
| Mildly Basic | NaHCO₃, K₂CO₃, Et₃N | Stable | No reaction. Ideal for extractions.[4] |
| Strongly Basic | NaOH, KOH (aq) | Stable | Generally stable, but may affect other functional groups. |
| Reductive | H₂, Pd/C; Ammonium Formate, Pd/C | Unstable | Cleavage (hydrogenolysis) to phenol and toluene.[4][5] |
| Oxidative | DDQ, Ozone, NBS | Unstable | Oxidative cleavage.[1][3][13] |
| Thermal | Heating > 80-100 °C in solution | Moderately Stable | Risk of slow hydrolysis or decarboxylation increases with temperature.[9][10] |
Experimental Protocol: Mild Workup for this compound
This protocol describes a standard extractive workup procedure designed to isolate this compound from a reaction mixture while minimizing the risk of debenzylation.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
1M Hydrochloric acid (HCl) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Celite® (if a solid catalyst was used).
-
Separatory funnel, Erlenmeyer flasks, Büchner funnel, and filter paper.
Procedure:
-
(Optional - Catalyst Removal) If a heterogeneous catalyst (e.g., Pd/C) was used, first dilute the reaction mixture with ethyl acetate and filter it through a 1-2 cm pad of Celite® in a sintered glass funnel. Wash the pad with additional ethyl acetate to ensure all product is collected.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (from CO₂ evolution if the reaction mixture is acidic).
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 3-(benzyloxy)benzoate salt, into a clean Erlenmeyer flask.
-
Re-extract: To ensure complete recovery, add another portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Wash Organic Layer: (Optional) Wash the organic layer with brine to remove residual water-soluble components, then discard the organic layer.
-
Acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 1M HCl solution dropwise until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of this compound will form.
-
Isolate Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash Product: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum, preferably in a desiccator or vacuum oven at a temperature not exceeding 40°C, until a constant weight is achieved.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 3-(Benzyloxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(benzyloxy)benzoic acid using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica gel?
A1: The most frequent issue is peak tailing, where the compound elutes from the column asymmetrically with a drawn-out tail.[1][2] This is primarily due to interactions between the acidic carboxylic acid group of the molecule and the polar silanol groups on the surface of the silica gel stationary phase.[1][2]
Q2: How can I prevent peak tailing for this compound?
A2: To minimize peak tailing, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluting solvent system.[2][3][4] This acid suppresses the ionization of the benzoic acid derivative, reducing its interaction with the silica gel and resulting in more symmetrical peaks.[3][4]
Q3: What is a good starting solvent system (mobile phase) for the purification of this compound on a silica gel column?
A3: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. Based on the polarity of related compounds, a gradient elution starting from a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate is recommended. The optimal ratio should be determined by prior analysis using Thin-Layer Chromatography (TLC).[2]
Q4: My compound is not eluting from the column. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] In some cases, if the compound is still retained, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2] It's also crucial to ensure your compound is stable on silica gel, as decomposition on the column can also result in failure to elute.[5]
Q5: The separation between my desired product and an impurity is poor. How can I improve it?
A5: To improve poor separation, you can try several strategies:
-
Optimize the solvent system: Use TLC to test different solvent combinations to maximize the difference in Rf values between your product and the impurity.[2]
-
Use a shallower polarity gradient: A slow, gradual increase in the mobile phase polarity during elution can enhance resolution.[2]
-
Avoid overloading the column: A general guideline is to use a silica gel to crude product weight ratio of 20:1 to 100:1. Overloading the column will lead to broad peaks and poor separation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | The acidic proton of the carboxylic acid is interacting with the silica gel stationary phase.[2] | Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent to suppress the ionization of the carboxylic acid.[2][3][4] |
| Compound Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2] |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for a while before eluting) before running a large-scale column.[5] | |
| Poor Separation of Compounds | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system using TLC with various solvent combinations to achieve better separation between the spots.[2] |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[2] | |
| All Fractions are Mixed, Despite Good TLC Separation | The compound may be degrading on the column during the extended elution time. | Check the stability of your compound on silica gel. If it's unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[2] |
| The solvents chosen may cause differential solubility issues. | Ensure that your chosen solvent system effectively dissolves both your target compound and the impurities.[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. It is essential to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).
1. Preparation of the Stationary Phase (Slurry Packing):
-
Weigh out the appropriate amount of silica gel (e.g., 50 g for 1 g of crude product).
-
In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, then drain the excess solvent until the solvent level is just above the top of the silica.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, mixing with silica, and then evaporating the solvent.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
3. Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Collect fractions in an ordered array of test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). This can be done in a stepwise manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) or with a continuous gradient if using an automated system.
4. Monitoring the Separation:
-
Monitor the fractions using TLC to identify which ones contain the purified this compound.
-
Use a UV lamp (254 nm) for visualization, as the aromatic rings in the compound are UV-active.
5. Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
References
Identifying byproducts in 3-(Benzyloxy)benzoic acid synthesis by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(benzyloxy)benzoic acid. The focus is on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the common byproducts I should look for?
A2: Unexpected peaks in your ¹H NMR spectrum typically arise from unreacted starting materials, side-reaction products, or impurities from the workup. The most common species to identify are the starting materials, 3-hydroxybenzoic acid and benzyl bromide, and a common byproduct, dibenzyl ether.
Q3: How can I distinguish between the starting material, 3-hydroxybenzoic acid, and the product, this compound, in the ¹H NMR spectrum?
A3: The key differences in the ¹H NMR spectra are the presence of signals corresponding to the benzyl group in the product and the phenolic hydroxyl proton in the starting material. The product will exhibit a characteristic singlet for the benzylic protons (-O-CH₂-Ph) around 5.10 ppm and a multiplet for the phenyl group protons between 7.30 and 7.50 ppm. Conversely, 3-hydroxybenzoic acid will show a broad singlet for the phenolic -OH proton (which will exchange with D₂O) and will lack the benzylic and benzyl aromatic signals.
Q4: I observe a singlet around 4.5 ppm in my spectrum. What could this be?
A4: A singlet appearing around 4.5 ppm could indicate the presence of benzyl alcohol. This can form if the benzyl bromide starting material undergoes hydrolysis during the reaction or workup.
Q5: What side reactions are common in the synthesis of this compound via Williamson ether synthesis?
A5: The Williamson ether synthesis, while generally robust, can be prone to side reactions. A common side reaction is the self-condensation of benzyl bromide to form dibenzyl ether, especially under basic conditions. Another possibility, though less common with phenols, is C-alkylation of the phenoxide, which would lead to the formation of a benzyl-substituted benzoic acid.
Troubleshooting Guides
Issue 1: Low yield of this compound and presence of starting materials.
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Verify Base Strength and Quantity: Ensure a sufficient amount of a suitable base (e.g., potassium carbonate, sodium hydride) was used to fully deprotonate the 3-hydroxybenzoic acid.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Reagent Purity: Ensure the starting materials and solvents are pure and dry, as impurities can interfere with the reaction.
-
Issue 2: Presence of a significant amount of dibenzyl ether.
-
Possible Cause: Self-condensation of benzyl bromide.
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of benzyl bromide.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, which can minimize self-condensation.
-
Temperature Control: Running the reaction at a moderate temperature can help to favor the desired O-alkylation over the competing self-condensation.
-
Data Presentation
Table 1: ¹H NMR Chemical Shift Data
| Compound Name | Proton Type | Multiplicity | Approx. Chemical Shift (δ, ppm) |
| This compound | Carboxylic Acid (-COOH) | Singlet (broad) | > 10.0 |
| Aromatic (Phenyl group) | Multiplet | 7.30 - 7.50 | |
| Aromatic (Benzoic acid ring) | Multiplet | 7.10 - 7.80 | |
| Benzylic (-O-CH₂-Ph) | Singlet | ~ 5.10 | |
| 3-Hydroxybenzoic acid | Carboxylic Acid (-COOH) | Singlet (broad) | ~ 12.9 |
| Phenolic (-OH) | Singlet (broad) | ~ 9.8 | |
| Aromatic | Multiplet | 7.03 - 7.42[1] | |
| Benzyl Bromide | Aromatic | Multiplet | 7.25 - 7.45 |
| Benzylic (-CH₂-Br) | Singlet | ~ 4.45 | |
| Benzyl Alcohol | Aromatic | Multiplet | 7.20 - 7.40 |
| Benzylic (-CH₂-OH) | Singlet | ~ 4.60 | |
| Hydroxyl (-OH) | Singlet (broad) | Variable | |
| Dibenzyl Ether | Aromatic | Multiplet | ~ 7.35 |
| Benzylic (-CH₂-O-CH₂-) | Singlet | ~ 4.54 |
Table 2: ¹³C NMR Chemical Shift Data
| Compound Name | Carbon Type | Approx. Chemical Shift (δ, ppm) |
| This compound | Carboxylic Acid (C=O) | ~ 167 |
| Aromatic (C-O) | ~ 158 | |
| Aromatic (C-COOH) | ~ 131 | |
| Aromatic (Benzyl) | 127 - 136 | |
| Aromatic (Benzoic acid) | 115 - 130 | |
| Benzylic (-O-CH₂) | ~ 70 | |
| 3-Hydroxybenzoic acid | Carboxylic Acid (C=O) | ~ 167 |
| Aromatic (C-OH) | ~ 158 | |
| Aromatic | 115 - 132 | |
| Benzyl Bromide | Aromatic (ipso-C) | ~ 138 |
| Aromatic | 128 - 129 | |
| Benzylic (-CH₂-Br) | ~ 33 | |
| Benzyl Alcohol | Aromatic (ipso-C) | ~ 141 |
| Aromatic | 127 - 129 | |
| Benzylic (-CH₂-OH) | ~ 64 | |
| Dibenzyl Ether | Aromatic (ipso-C) | ~ 138 |
| Aromatic | 127 - 128 | |
| Benzylic (-CH₂-O-CH₂-) | ~ 72 |
Experimental Protocols
General Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on a well-established procedure for the benzylation of phenolic compounds.
Materials:
-
3-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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1M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF or acetone. Add potassium carbonate (1.5 - 2.0 eq) or sodium hydride (1.1 eq, handle with care) in portions. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If using DMF, pour the mixture into ice-water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product. If using acetone, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for NMR analysis.
Caption: Logical relationships for byproduct identification by NMR.
References
Technical Support Center: Crystallization of 3-(Benzyloxy)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the crystallization of 3-(Benzyloxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure of the molecule, which contains a large non-polar benzyloxy group and a polar carboxylic acid group, a solvent system of intermediate polarity is often a good starting point. A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like heptane or hexane can be effective. For instance, dissolving the compound in a minimal amount of hot ethanol and then slowly adding water (an anti-solvent) until turbidity is observed can induce crystallization upon cooling. Pure solvents such as toluene have also been noted as effective for some aromatic carboxylic acids.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the compound (133-137 °C for this compound) or if there are significant impurities present.[1] To resolve this, try one of the following:
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Increase the solvent volume: Add more of the primary solvent to the heated mixture to ensure the compound is fully dissolved and to reduce the saturation level.
-
Lower the crystallization temperature: Allow the solution to cool more slowly to a lower temperature before crystallization begins.
-
Use a different solvent system: The chosen solvent may not be appropriate. Experiment with solvents of different polarities.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation is usually due to either the use of too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:
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Scratching the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal formation.[3]
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Reducing the solvent volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The yield of my crystallized this compound is very low. How can I improve it?
A4: A low yield can result from several factors:
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Using too much solvent: This is the most common cause, as a significant portion of the compound may remain in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.
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Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.
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Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can help.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.
Diagram: Troubleshooting Crystallization Workflow
A flowchart for troubleshooting common crystallization problems.
Data Presentation
| Solvent System | Polarity | Expected Solubility of this compound | Suitability for Crystallization |
| Ethanol/Water | High (tunable) | High in hot ethanol; low in cold aqueous ethanol | Excellent; allows for fine-tuning of polarity. |
| Ethyl Acetate/Heptane | Medium (tunable) | High in hot ethyl acetate; low in heptane | Excellent; good for compounds with intermediate polarity. |
| Toluene | Low | Moderate to high when hot; low when cold | Good; effective for many aromatic carboxylic acids.[1] |
| Dichloromethane | Medium | High at room temperature | Poor for single-solvent crystallization; may be used as the initial solvent in a solvent/anti-solvent system. |
| Water | High | Very low | Unsuitable as a single solvent. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the crystallization of this compound.
Protocol 1: Single Solvent Crystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified (e.g., toluene).
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Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved. Note the total volume of solvent used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound (133-137 °C).
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible. An example is an ethanol/water system.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid. If too much anti-solvent is added, add a small amount of the hot "solvent" to redissolve the precipitate.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Crystallization protocol. Wash the crystals with a cold mixture of the solvent and anti-solvent.
References
Validation & Comparative
Comparative Guide to the Biological Activities of 3-(Benzyloxy)benzoic Acid Derivatives
For researchers and professionals in drug discovery, the 3-(benzyloxy)benzoic acid scaffold serves as a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative overview of the diverse biological activities exhibited by derivatives of this compound, supported by experimental data and detailed methodologies.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable potential as antimicrobial agents, targeting both bacteria and mycobacteria through various mechanisms.
Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction
A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and shown to inhibit the interaction between RNA polymerase (RNAP) and the sigma (σ) factor, a crucial step in bacterial transcription initiation. This inhibition effectively halts bacterial growth.[1]
Comparative Data: Minimum Inhibitory Concentrations (MIC)
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Benzyl and Benzoyl Benzoic Acid Derivatives | Staphylococcus epidermidis | As low as 0.5 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard broth microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Microorganism Preparation: Bacterial strains are cultured in an appropriate broth medium to achieve a specific cell density, typically corresponding to a 0.5 McFarland standard.[2]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.[2]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[2]
-
Incubation: The plates are incubated under suitable conditions, for instance, at 37°C for 24 hours for bacteria.[2]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[2]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Inhibition of Mycobacterial Salicylate Synthase
Chromane derivatives synthesized from 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester have been investigated as potential inhibitors of salicylate synthase (MbtI) from Mycobacterium tuberculosis.[3][4] This enzyme is essential for the biosynthesis of mycobactin, which is required for iron acquisition by the bacterium.
Anti-inflammatory Activity
Several derivatives of this compound have shown promise as anti-inflammatory agents by targeting key components of inflammatory pathways.
Cyclooxygenase (COX) Inhibition
Derivatives of 3-(3-(benzyloxy)phenyl)propanoic acid act as inhibitors of cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
Signaling Pathway of COX Inhibition
Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.
P2Y14 Receptor Antagonism
3-Amide-5-aryl benzoic acid derivatives have been designed as potent antagonists of the P2Y14 receptor.[6] This receptor is implicated in immune and inflammatory responses, and its antagonism presents a potential therapeutic strategy for conditions like acute gouty arthritis.[6]
Comparative Data: P2Y14 Receptor Antagonist Activity
| Compound | IC50 (nM) | Reference |
| 11m (a 5-aryl-3-amide benzoic acid derivative) | 2.18 | [6] |
Anticancer and Cytotoxic Activities
The benzoic acid scaffold is a common feature in molecules with anticancer properties. Derivatives of 3-(3-(benzyloxy)phenyl)propanoic acid have demonstrated cytotoxic effects against various cancer cell lines.[5]
Comparative Data: Cytotoxic Activity of Related Benzoic Acid Derivatives
| Compound Name/Class | Cell Line(s) | Activity Metric | Value | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid | Human cervical cancer | IC50 | 17.84 µM | [2] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7, HCT-116 | IC50 | 15.6 - 18.7 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[2]
-
MTT Addition: Following the treatment period, MTT solution is added to each well and incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neuroprotective Activity
Monoamine Oxidase (MAO) Inhibition
Isatin-based benzyloxybenzene derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B.[7] MAO-B inhibitors are utilized in the treatment of neurodegenerative disorders like Parkinson's disease as they prevent the breakdown of dopamine.[7]
Comparative Data: MAO-B Inhibition
| Compound | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| ISB1 | 0.124 ± 0.007 | >80.42 | [7] |
| ISFB1 | 0.135 ± 0.002 | 55.03 | [7] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (α-Amylase example, adaptable for MAO)
While the specific protocol for MAO inhibition was not detailed in the provided context, a general enzyme inhibition assay protocol is as follows and can be adapted.
-
Reaction Mixture: A mixture of the test compound at various concentrations and the enzyme (e.g., MAO-B) solution in a suitable buffer is pre-incubated.[2]
-
Substrate Addition: The appropriate substrate for the enzyme is added to the mixture to initiate the enzymatic reaction.[2]
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.[2]
-
Reaction Termination: The reaction is stopped, often by adding another reagent.[2]
-
Quantification: The amount of product formed or substrate remaining is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry). The percentage of inhibition is calculated, and IC50 values are determined.
General Workflow for Enzyme Inhibition Assay
References
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 2-, 3-, and 4-(Benzyloxy)benzoic acid properties
A Comprehensive Comparison of 2-, 3-, and 4-(Benzyloxy)benzoic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties, synthesis, and potential biological relevance of the ortho, meta, and para isomers of (benzyloxy)benzoic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in their evaluation and application of these compounds.
Physicochemical Properties
The positional isomerism of the benzyloxy group significantly influences the physical properties of the benzoic acid derivatives. A summary of key physicochemical data is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of (Benzyloxy)benzoic Acid Isomers
| Property | 2-(Benzyloxy)benzoic acid | 3-(Benzyloxy)benzoic acid | 4-(Benzyloxy)benzoic acid |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol | 228.24 g/mol | 228.24 g/mol |
| Melting Point (°C) | 73-77 | 133-137[1] | 189-192[2] |
| Boiling Point (°C) | ~397.6 (Predicted) | ~408.8 (Predicted) | ~396.3 (Predicted) |
| pKa | Not Experimentally Found | Not Experimentally Found | Not Experimentally Found |
| Solubility in Water | Insoluble/Slightly Soluble | Insoluble[3] | Insoluble/Slightly Soluble |
| Solubility in Organic Solvents | Soluble in non-polar solvents | Soluble in ethanol, chloroform, DMSO[3] | High solubility in non-polar solvents |
Experimental Protocols
Synthesis of (Benzyloxy)benzoic Acids via Williamson Ether Synthesis
The most common method for the synthesis of (benzyloxy)benzoic acids is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxybenzoic acid with a benzyl halide in the presence of a base.[4][5]
Materials:
-
Appropriate isomer of hydroxybenzoic acid (2-hydroxybenzoic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid)
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or other suitable base
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Acetone or N,N-dimethylformamide (DMF)
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Hydrochloric acid (HCl), 1 M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
General Procedure:
-
To a solution of the respective hydroxybenzoic acid (1.0 equivalent) in acetone or DMF, add potassium carbonate (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 50-100 °C) and maintain for 4-12 hours.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (benzyloxy)benzoic acid isomer.
References
A Comparative Guide to In Vitro Assays of 3-(Benzyloxy)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of 3-(benzyloxy)benzoic acid and its analogs. The information presented is collated from various studies to highlight the therapeutic potential of this class of compounds in areas such as oncology, infectious diseases, and metabolic disorders. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon research on structurally related benzyloxy and benzoic acid derivatives to provide valuable insights for rational drug design and development.
Data Presentation
The following tables summarize the quantitative data from various in vitro assays performed on analogs of this compound.
Table 1: Anticancer and Cytotoxic Activities
The cytotoxic effects of various benzoic acid derivatives have been evaluated against a range of cancer cell lines, primarily using the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound/Analog Class | Cell Line(s) | Activity Metric | Value (µM) |
| Quinazolinone Derivatives | MCF-7 | IC50 | 100[1] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | IC50 | 17.84[1] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | IC50 | 15.6 - 18.7[1] |
| 3,5-Bis(benzyloxy)benzoic acid | HepG2 | IC50 | 90.3 |
Table 2: Enzyme Inhibitory Activities
Analogs of this compound have shown inhibitory effects on various enzymes, including those involved in cancer signaling and carbohydrate metabolism.
| Compound/Analog Class | Target Enzyme | Activity Metric | Value |
| Benzyloxyphenyl-methylaminophenol derivatives | IL-6/STAT3 Pathway | IC50 | 1.38 - 7.71 µM |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | IC50 | 17.30 ± 0.73 mM[1] |
| 4-tert-butylbenzoic acid | SIRT1 | IC50 | 1.0 mM[1] |
| 4-dimethylaminobenzoic acid | SIRT1, SIRT2 | % Inhibition at 1.6 mM | 25.3%, 30.3%[1] |
Table 3: Antimicrobial Activities
The antimicrobial potential of benzoic acid derivatives has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) are key parameters in these studies.
| Compound/Analog Class | Microorganism(s) | Activity Metric | Value (µg/mL) |
| Benzyl and benzoyl benzoic acid derivatives | Staphylococcus epidermidis | MIC | 0.5 |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Enterococcus faecium, Staphylococcus aureus | MBEC | 125[1] |
| N-benzoyl amino esters and acids | Aspergillus fumigatus, Fusarium temperatum | Growth Inhibition | Up to 78.2%[1] |
| 3-hydroxy methyl benzoate derivatives | Gram-positive and Gram-negative bacteria | - | Active |
Mandatory Visualization
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
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Cell Culture : Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization : The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in the breakdown of starch.
-
Reaction Mixture : A mixture of the test compound at various concentrations and an α-amylase solution in a suitable buffer is pre-incubated.[1]
-
Substrate Addition : A starch solution is added to the mixture to initiate the enzymatic reaction.[1]
-
Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.[1]
-
Reaction Termination : The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).[1]
-
Colorimetric Measurement : The mixture is heated to facilitate the colorimetric reaction, and the absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.
-
Data Analysis : The percentage of enzyme inhibition is calculated by comparing the absorbance of the test samples to that of a control reaction without the inhibitor. The IC50 value is then determined.
STAT3 Inhibition Luciferase Reporter Assay
This cell-based assay is used to identify inhibitors of the STAT3 signaling pathway.
-
Cell Culture and Transfection : A suitable human cell line (e.g., HEK293T) is cultured and co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment : After transfection, the cells are treated with various concentrations of the test compounds.
-
STAT3 Activation : The STAT3 pathway is then activated, typically by stimulating the cells with a cytokine such as Interleukin-6 (IL-6).
-
Luciferase Activity Measurement : Following incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis : The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The percentage of STAT3 inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.
References
The Pivotal Role of Structure in the Biological Activity of Benzyloxybenzoic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of benzyloxybenzoic acids is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to illuminate the impact of structural modifications on their efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
The versatile benzoic acid scaffold is a cornerstone in medicinal chemistry, with its biological profile being significantly influenced by the nature and position of substituents on the phenyl ring. The introduction of a benzyloxy group, in particular, has been explored for its potential to modulate activity across a range of therapeutic targets. This guide synthesizes findings from multiple studies to offer a clear comparison of benzyloxybenzoic acid derivatives and related analogs.
Comparative Analysis of Biological Activities
The biological evaluation of benzyloxybenzoic acid derivatives has revealed their potential in several key therapeutic areas. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their performance.
Enzyme Inhibition
Benzyloxybenzoic acids and their analogs have been investigated as inhibitors of various enzymes implicated in disease.
Table 1: Inhibition of Various Enzymes by Benzoic Acid Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric | Value | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6e) | Acetylcholinesterase (AChE) | Kᵢ | 18.78 ± 0.09 nM | [1] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Carbonic Anhydrase I (hCA I) | Kᵢ | 13.62 ± 0.21 nM | [1] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6c) | Carbonic Anhydrase II (hCA II) | Kᵢ | 33.00 ± 0.29 nM | [1] |
| Benzoic acid derivative (12l) | VLA-4 | IC₅₀ | 0.51 nM | [2] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | IC₅₀ | 17.30 ± 0.73 mM | [3] |
| Tricyclic benzoic acid (FB23) | FTO Demethylase | - | Potent in vitro inhibitor | [4] |
| Tricyclic benzoic acid (13a) | FTO Demethylase | - | Strong antiproliferative effect on AML cells | [4] |
Anticancer and Cytotoxic Activities
The potential of benzoic acid derivatives as anticancer agents has been a significant area of research.
Table 2: Anticancer and Cytotoxic Activities of Benzoic Acid Derivatives
| Compound Name/Class | Cell Line(s) | Activity Metric | Value | Reference |
| Quinazolinone Derivatives | MCF-7 | IC₅₀ | 100 µM/ml | [5] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | IC₅₀ | 17.84 µM | [5] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | IC₅₀ | 15.6 - 18.7 µM | [5][6] |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzyloxybenzoic acid derivatives, particularly their ability to inhibit bacterial transcription.
Table 3: Antimicrobial Activity of Benzyl and Benzoyl Benzoic Acid Derivatives
| Compound | Target Organism | Activity Metric (MIC) | Value | Reference |
| Trifluoromethyl substituted benzyl benzoic acid (5e) | S. pneumoniae | MIC | 1 µg/mL | [7] |
| 5-trifluoromethyl-2-benzoic acid derivative (8e) | S. epidermidis | MIC | 0.5 µg/mL | [7] |
Deciphering the Structure-Activity Relationship
The relationship between the chemical structure of benzyloxybenzoic acids and their biological activity is a complex interplay of substituent effects. The following diagram illustrates the key structural modifications and their impact on activity.
Studies have shown that the position of substituents on the benzoic acid ring is critical. For instance, a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on α-amylase inhibitory activity, while hydroxylation at the 5-position has a negative effect[3]. Similarly, the introduction of chlorine or bromine at the 3-position of the central benzene ring in a series of VLA-4 antagonists led to improved pharmacokinetic properties[2]. The nature of the substituent, whether electron-donating or electron-withdrawing, also plays a crucial role in modulating the biological activity[7].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.
-
Reaction Mixture Preparation : A mixture of the test compound at various concentrations and the target enzyme solution in a suitable buffer is pre-incubated for a specific duration.[5]
-
Substrate Addition : The enzymatic reaction is initiated by adding the specific substrate solution to the mixture.[5]
-
Incubation : The reaction is allowed to proceed for a defined period under controlled temperature and pH.[5]
-
Reaction Termination : The reaction is halted, often by adding a stopping reagent.[5]
-
Detection : The amount of product formed or substrate consumed is quantified using an appropriate method, such as spectrophotometry or fluorometry.
-
Data Analysis : The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition : Following the treatment period, an MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[5]
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing a suitable microbial growth medium.[5]
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.[5]
-
Incubation : The plates are incubated under conditions appropriate for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[5]
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[5]
Signaling Pathways and Mechanisms of Action
Recent studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of some benzyloxybenzoic acid derivatives. For example, 2-(3-(Chloromethyl)benzoyloxy)benzoic acid has been shown to reduce the expression of key inflammatory mediators.
This derivative demonstrates potent anti-inflammatory properties by significantly reducing prostaglandin E-2 levels, nitric oxide concentration, and the expression of NOX2 and NF-κB in a lipopolysaccharide-induced inflammation model.[8] The reduction in COX-2 expression further supports its potential as a therapeutic agent for various inflammatory conditions.[8]
References
- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-(Benzyloxy)benzoic Acid: A Comparative Guide to Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-(Benzyloxy)benzoic acid and other benzoic acid derivatives across various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The information presented is curated from multiple studies to offer an objective overview supported by experimental data.
Comparative Efficacy Data
The biological activity of benzoic acid derivatives is significantly influenced by the type and position of substituents on the benzene ring. While direct comparative studies for this compound against a wide array of derivatives are limited, this section compiles available quantitative data to facilitate a comparative analysis.
Anticancer Activity
The cytotoxic effects of various benzoic acid derivatives against several cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common metric for anticancer activity, with lower values indicating higher potency.
| Compound/Derivative | Cell Line(s) | IC50 | Reference |
| Benzoic Acid | MG63 (Bone cancer) | 85.54 µg/mL (48h) | [1] |
| CRM612 (Lung cancer) | 100.2±2.1 µg/mL (48h) | [1] | |
| A673 (Bone cancer) | 101.4±1.8 µg/mL (48h) | [1] | |
| PC3 (Prostate cancer) | 670.6±43.26 µg/mL (48h) | [1] | |
| HeLa (Cervical cancer) | 210.3±11.4 µg/mL (48h) | [1] | |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [2] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | 15.6 - 18.7 µM | [2] |
| Quinazolinone Derivatives | MCF-7 | 100 µM/mL | [2] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 | Significantly suppressed cell viability | [3] |
| 3-[(3-Bromobenzyl)oxy]benzoic acid derivatives | Human leukemia cells | < 0.2 µg/mL | [4] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. Lower MIC values indicate greater antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [5] |
| 2-Hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 | [5] |
| 3-Hydroxybenzoic acid | Escherichia coli O157:H7 | 500 | |
| 4-Hydroxybenzoic acid | Escherichia coli | >1000 | |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Escherichia coli | >1000 | |
| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | Escherichia coli | 1500-2500 | [5] |
| Benzyl and Benzoyl Benzoic Acid Derivatives | Staphylococcus epidermidis | As low as 0.5 | [6] |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 | [7] |
Enzyme Inhibitory Activity
The inhibitory potential of benzoic acid derivatives against various enzymes is crucial for their therapeutic applications. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound/Derivative | Enzyme | IC50 | Reference |
| 4-tert-butylbenzoic acid | SIRT1 | 1.0 mM | [8] |
| 4-dimethylaminobenzoic acid | SIRT1, SIRT2 | % Inhibition at 1.6 mM: 25.3%, 30.3% | [8] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [9] |
| 2,5-Dihydroxybenzoic Acid (DHBA) | HDAC | 22.8% inhibition at 1000 µM | [10] |
| Dimethoxy Benzoic Acid (DMBA) | HDAC | 8.33% inhibition at 1000 µM | [10] |
| Celecoxib (Control) | COX-2 | 0.45 µM | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for the biological assays mentioned.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.[9]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition : MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent : A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.[11]
-
Inoculum Preparation : The test microorganism is cultured in a broth medium to a standardized cell density (e.g., 0.5 McFarland standard).[11]
-
Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension.[11]
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
In Vitro Enzyme Inhibition Assay (HDAC and COX-2)
HDAC Inhibition Assay (Fluorometric) : This assay measures the ability of a compound to inhibit histone deacetylase (HDAC) activity.
-
Reaction Setup : A reaction mixture containing the test compound, a fluorogenic HDAC substrate, and the HDAC enzyme is prepared in a 96-well plate.[9]
-
Incubation : The plate is incubated to allow the enzymatic reaction to proceed.[9]
-
Development : A developer solution is added to stop the reaction and generate a fluorescent signal.[9]
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.[9]
-
Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined.[9]
COX-2 Inhibition Assay (Fluorometric) : This assay screens for inhibitors of the cyclooxygenase-2 (COX-2) enzyme.
-
Reagent Preparation : Test inhibitors are diluted to the desired concentration. A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is prepared.[1]
-
Enzyme and Inhibitor Incubation : The COX-2 enzyme is pre-incubated with the test inhibitor.[1]
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid.[1]
-
Fluorescence Measurement : The fluorescence is measured kinetically.[1]
-
Data Analysis : The slope of the linear range of the kinetic plot is used to calculate the percentage of inhibition and the IC50 value.[1]
Signaling Pathways and Experimental Workflows
The biological effects of benzoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.
HDAC Inhibition Pathway
Certain benzoic acid derivatives, particularly those with hydroxyl groups, have been shown to inhibit histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: HDAC inhibition by benzoic acid derivatives leading to apoptosis.
General Experimental Workflow for Drug Discovery
The process of discovering and developing new drugs from a class of compounds like benzoic acid derivatives typically follows a structured workflow.
Caption: A general workflow for a drug discovery program.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3-[(3-Bromobenzyl)oxy]benzoic acid | 1021144-73-9 | Benchchem [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific cytotoxicity data for 3-(Benzyloxy)benzoic acid is not extensively available in publicly accessible literature, a comprehensive analysis of structurally related benzoic acid derivatives can provide valuable insights into its potential biological activity. This guide offers a comparative overview of the cytotoxic effects of various benzoic acid analogs against several cancer cell lines, supported by detailed experimental protocols and potential signaling pathways.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for benzoic acid and several of its derivatives, demonstrating their cytotoxic potential across a range of cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 (µg/ml) | 48 | [1][2][3] |
| CRM612 (Lung Cancer) | - | 48 | [1][2][3] | |
| A673 (Bone Cancer) | - | 48 | [1][2] | |
| PC3 (Prostate Cancer) | - | 48 | [1][2] | |
| HeLa (Cervical Cancer) | - | 48 | [1][2][3] | |
| HUH7 (Liver Cancer) | - | 48 | [1][2][3] | |
| CaCO2 (Colon Cancer) | - | 48 | [1][2][3] | |
| HT29 (Colon Cancer) | - | 48 | [1][2][3] | |
| SW48 (Colon Cancer) | - | 48 | [1][2][3] | |
| 2A3 (Pharyngeal Cancer) | - | 48 | [1][2] | |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colorectal Carcinoma) | ~1250 | 48 | [4] |
| HCT-15 (Colorectal Carcinoma) | - | 48 | [4] | |
| HeLa (Cervical Cancer) | >1250 | 48 | [4] | |
| Hydroxy Benzoic Acid Derivative 8 | DLD-1 (Colorectal Adenocarcinoma) | 25.05 | Not Specified | [5] |
| HeLa (Cervical Cancer) | 23.88 | Not Specified | [5] | |
| MCF-7 (Breast Cancer) | 48.36 | Not Specified | [5] | |
| Hydroxy Benzoic Acid Derivative 9 | HeLa (Cervical Cancer) | 37.67 | Not Specified | [5] |
| Hydroxy Benzoic Acid Derivative 10 | DLD-1 (Colorectal Adenocarcinoma) | 27.26 | Not Specified | [5] |
| HeLa (Cervical Cancer) | 19.19 | Not Specified | [5] | |
| Benzoic Acid Derivative 2 (4-(1H-1,2,4-triazol-1-yl) hybrid) | HeLa (Cervical Cancer) | 100 | Not Specified | [5] |
| MCF-7 (Breast Cancer) | 18.7 | Not Specified | [5] | |
| Benzoic Acid Derivative 14 (4-(1H-1,2,4-triazol-1-yl) hybrid) | MCF-7 (Breast Cancer) | 15.6 | Not Specified | [5] |
Experimental Protocols
The most common methods for assessing cytotoxicity are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[7][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of any solvent (e.g., DMSO) should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add the compound dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used for background subtraction.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12][14] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.[14][15]
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Data Analysis: Determine LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance.[14] Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.
References
- 1. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Benzyloxybenzoic Acids
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-, 3-, and 4-benzyloxybenzoic acids, valuable intermediates in pharmaceutical and materials science.
This document details the widely-used Williamson ether synthesis, the classical Ullmann condensation, the versatile Mitsunobu reaction, and a two-step esterification-etherification sequence. Each method is evaluated based on reaction yield, conditions, and substrate suitability, supported by detailed experimental protocols and quantitative data to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | General Yield Range | Key Advantages | Key Disadvantages | Isomer Suitability |
| Williamson Ether Synthesis | 75-95% | High yields, readily available starting materials, straightforward procedure. | Requires a strong base which can be sensitive to other functional groups. | Generally applicable to all isomers, though steric hindrance can be a minor factor for the 2-isomer. |
| Two-Step (Esterification-Etherification) | 70-90% (overall) | Protects the carboxylic acid from side reactions, potentially leading to cleaner products. | Longer reaction sequence, requires an additional hydrolysis step. | Well-suited for all isomers, especially when direct benzylation is problematic. |
| Ullmann Condensation | 50-80% | Useful for aryl-aryl ether bond formation, can be adapted for benzyloxy derivatives. | Requires a copper catalyst, often harsh reaction conditions (high temperatures), and can have catalyst removal issues. | Applicable, but may require optimization for each isomer. |
| Mitsunobu Reaction | 60-85% | Mild reaction conditions, proceeds with inversion of configuration at the alcohol center (not relevant here but a key feature). | Requires stoichiometric amounts of expensive reagents (phosphine and azodicarboxylate), and by-product removal can be challenging. | Generally applicable, but the cost and purification challenges may limit its large-scale use. |
Synthetic Pathways Overview
The following diagrams illustrate the primary synthetic transformations for the preparation of benzyloxybenzoic acids.
Figure 1: General workflow for the Williamson ether synthesis.
Figure 2: Workflow for the two-step esterification-etherification route.
Figure 3: General workflow for the Ullmann condensation.
Figure 4: General workflow for the Mitsunobu reaction.
Detailed Experimental Protocols and Data
Route 1: Williamson Ether Synthesis
This is the most common and often highest-yielding method for preparing benzyloxybenzoic acids. The reaction involves the deprotonation of a hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
General Protocol:
-
To a stirred solution of the respective hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone, or acetonitrile), add a base (e.g., K2CO3, 2.0-3.0 eq. or NaH, 1.1-1.5 eq.) at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add benzyl halide (e.g., benzyl bromide or benzyl chloride, 1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60°C and reflux, and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Comparative Data for Williamson Ether Synthesis:
| Isomer | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Benzyloxybenzoic acid | K2CO3 | DMF | 80 | 4-6 | ~85 |
| 3-Benzyloxybenzoic acid | K2CO3 | Acetone | Reflux | 6-8 | ~90 |
| 4-Benzyloxybenzoic acid | K2CO3 | Acetone | Reflux | 4-8 | >90 |
A greener approach for the synthesis of 4-benzyloxybenzoic acid has been developed using a surfactant in an aqueous medium, which can enhance reactivity and simplify workup.[1]
Route 2: Two-Step (Esterification-Etherification) Route
This method involves the initial protection of the carboxylic acid functionality as an ester, followed by the Williamson ether synthesis on the phenolic hydroxyl group, and concluding with hydrolysis of the ester to yield the desired product. This can be advantageous in preventing side reactions with the carboxylic acid.
General Protocol:
-
Esterification: Reflux the hydroxybenzoic acid (1.0 eq.) in an excess of an alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., H2SO4) for several hours. After cooling, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.
-
Etherification: The hydroxybenzoate ester (1.0 eq.) is then subjected to the Williamson ether synthesis conditions as described in Route 1.
-
Hydrolysis: The resulting benzyloxybenzoate ester is hydrolyzed by heating with an aqueous base (e.g., NaOH or KOH) in a co-solvent like methanol. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the benzyloxybenzoic acid, which is then collected by filtration and purified by recrystallization.
Comparative Data for the Two-Step Route:
| Isomer | Esterification Yield (%) | Etherification Yield (%) | Hydrolysis Yield (%) | Overall Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Benzyloxybenzoic acid | ~95 | ~88 | ~98 | ~82 | | 3-Benzyloxybenzoic acid | ~96 | ~92 | ~98 | ~87 | | 4-Benzyloxybenzoic acid | ~97 | ~95 | ~99 | ~91 |
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. In this context, it would involve the coupling of a halobenzoic acid with benzyl alcohol or a benzyl alkoxide.
General Protocol:
-
A mixture of the halobenzoic acid (1.0 eq.), benzyl alcohol (1.5-2.0 eq.), a copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 eq.), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq.) in a high-boiling polar solvent (e.g., DMF, NMP, or pyridine) is heated to high temperatures (typically 120-200°C).
-
The reaction is monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered to remove the catalyst and inorganic salts.
-
The filtrate is washed with aqueous acid to remove excess base and benzyl alcohol, followed by water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Note: The Ullmann condensation often requires harsh conditions and catalyst/ligand screening for optimal results. The yields can be variable depending on the specific substrates and conditions used.
Route 4: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3][4][5]
General Protocol:
-
To a solution of the hydroxybenzoic acid (1.0 eq.), benzyl alcohol (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0°C, add the azodicarboxylate (1.5 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is then purified, often by column chromatography, to separate the desired product from the triphenylphosphine oxide and hydrazide by-products.
Note: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of by-products, which can complicate purification, especially on a large scale.[3]
Conclusion
The Williamson ether synthesis remains the most direct, high-yielding, and cost-effective method for the preparation of benzyloxybenzoic acids, making it the preferred route for many applications. The two-step esterification-etherification strategy offers a reliable alternative, particularly when side reactions involving the carboxylic acid are a concern, albeit with an increase in the number of synthetic steps. The Ullmann condensation and Mitsunobu reaction represent viable, though often more specialized, alternatives. The harsh conditions of the Ullmann reaction and the reagent cost and purification challenges of the Mitsunobu reaction may limit their applicability for large-scale synthesis of these particular compounds. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, cost, and available equipment.
References
A Researcher's Guide to Purity Validation of 3-(Benzyloxy)benzoic Acid by Melting Point
For researchers and professionals in drug development, verifying the purity of chemical compounds is a critical step. This guide provides a comparative analysis for validating the purity of 3-(Benzyloxy)benzoic acid using the fundamental technique of melting point determination. We will explore the experimental protocol, compare data against reference standards, and illustrate the underlying principles.
The melting point of a pure crystalline solid is a characteristic physical property.[1][2] For pure substances, this transition from solid to liquid occurs over a very narrow temperature range, typically 0.5–1 °C.[3] However, the presence of impurities disrupts the crystalline lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[3][4] This phenomenon, known as melting point depression, serves as a valuable indicator of purity.[3][4]
Comparative Data Analysis
The expected melting point for pure this compound is in the range of 133-137 °C.[5] Any significant deviation from this range can indicate the presence of impurities. Below is a table comparing the literature value with hypothetical experimental results for pure and impure samples, alongside potential impurities that might arise during its synthesis (e.g., from unreacted starting materials or side reactions).
| Compound | Literature Melting Point (°C) | Hypothetical Measured Melting Point (°C) | Purity Assessment |
| This compound (High Purity) | 133-137 | 134-135.5 | High Purity |
| This compound (Impure Sample) | 133-137 | 128-133 | Impure |
| Benzoic Acid (Potential Impurity) | ~122.4 | - | Potential Contaminant |
| 3-Hydroxybenzoic Acid (Starting Material) | 201-204 | - | Potential Contaminant |
| Benzyl Alcohol (Potential Impurity) | -15 | - | Potential Contaminant |
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines the standard procedure for determining the melting point of a solid sample using a modern melting point apparatus.[6][7]
1. Sample Preparation:
- Ensure the this compound sample is completely dry and finely powdered.[6][7] Solvents like water can act as an impurity and affect the results.[6]
- Jab the open end of a glass capillary tube into the powdered sample.[6]
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6][8] To pack the sample tightly, drop the capillary tube, closed end down, through a long, narrow tube several times.[6][8]
- The packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[6]
2. Apparatus Setup and Measurement:
- Turn on the melting point apparatus and set the starting temperature to about 15-20 °C below the expected melting point of 133 °C.[6]
- Insert the capillary tube containing the sample into the apparatus.[6][7]
- For a preliminary, rapid determination, a faster heating rate can be used to find an approximate melting point.
- For an accurate measurement, set the heating rate to a slow ramp of 1-2 °C per minute as you approach the expected melting point.[6]
- Look through the viewfinder to observe the sample.[6]
3. Data Recording:
- Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[8]
- Continue heating slowly and record the temperature at which the last solid crystal melts. This marks the end of the melting range.
- For reliable results, repeat the determination with a fresh sample until consistent values are obtained. Do not reuse a sample that has already been melted.[8]
Visualizing the Process and Principles
To better understand the experimental flow and the theory behind purity assessment, the following diagrams are provided.
Caption: Experimental workflow for melting point determination.
Caption: Relationship between purity and melting point characteristics.
References
- 1. tutorchase.com [tutorchase.com]
- 2. pennwest.edu [pennwest.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Benzyloxybenzoic acid 97 69026-14-8 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Analysis of Benzyloxybenzoic Acid Isomers
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the three isomers of benzyloxybenzoic acid: 2-benzyloxybenzoic acid, 3-benzyloxybenzoic acid, and 4-benzyloxybenzoic acid. The distinct positioning of the benzyloxy group on the benzoic acid ring gives rise to unique spectral characteristics, which are crucial for their unambiguous identification and characterization in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation: A Spectroscopic Overview
The following tables provide a comparative summary of the key spectroscopic data obtained for the three benzyloxybenzoic acid isomers.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | 2-Benzyloxybenzoic Acid (δ, ppm) | 3-Benzyloxybenzoic Acid (δ, ppm, derivative data) | 4-Benzyloxybenzoic Acid (δ, ppm)[1] |
| -COOH | ~12.9 (s, 1H) | ~12.62 (s, 1H) | 12.7 (s, 1H) |
| Aromatic-H (benzoic acid ring) | 7.8-7.9 (m, 2H), 7.5-7.6 (m, 1H), 7.1-7.2 (m, 1H) | 6.8-7.5 (m, 4H) | 7.93 (d, J=8.8 Hz, 2H), 7.11 (d, J=8.8 Hz, 2H) |
| Aromatic-H (benzyl group) | 7.3-7.5 (m, 5H) | 7.2-7.5 (m, 5H) | 7.3-7.5 (m, 5H) |
| -OCH₂- | 5.2 (s, 2H) | 5.08 (s, 2H) | 5.19 (s, 2H) |
Note: Data for 3-benzyloxybenzoic acid is based on a closely related derivative, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, and may show slight deviations.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 2-Benzyloxybenzoic Acid (δ, ppm) | 3-Benzyloxybenzoic Acid (δ, ppm, derivative data) | 4-Benzyloxybenzoic Acid (δ, ppm) |
| C=O | ~167 | ~166.6 | ~167.2 |
| Aromatic C-O | ~156 | ~159.8 | ~162.3 |
| Aromatic C (benzoic acid ring) | ~114-134 | ~107-132 | ~114-131 |
| Aromatic C (benzyl group) | ~127-137 | ~127-136 | ~127-137 |
| -OCH₂- | ~70 | ~70.4 | ~69.6 |
Note: Data for 3-benzyloxybenzoic acid is based on a closely related derivative, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, and may show slight deviations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Benzyloxybenzoic Acid | 3-Benzyloxybenzoic Acid (Predicted) | 4-Benzyloxybenzoic Acid[2] |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O stretch (Carboxylic Acid) | ~1680-1700 | ~1680-1700 | ~1685 |
| C=C stretch (Aromatic) | ~1600, ~1450 | ~1600, ~1450 | ~1608, ~1455 |
| C-O stretch (Ether) | ~1250 | ~1250 | ~1255 |
| C-O stretch (Carboxylic Acid) | ~1300 | ~1300 | ~1300 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Ion | 2-Benzyloxybenzoic Acid (m/z) | 3-Benzyloxybenzoic Acid (m/z) | 4-Benzyloxybenzoic Acid (m/z) |
| [M]⁺ | 228 | 228 | 228 |
| [M-OH]⁺ | 211 | 211 | 211 |
| [M-COOH]⁺ | 183 | 183 | 183 |
| [C₇H₇]⁺ (tropylium ion) | 91 | 91 | 91 |
| [C₆H₅]⁺ | 77 | 77 | 77 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the benzyloxybenzoic acid isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
-
¹³C NMR: Proton-decoupled spectra were acquired. A sufficient number of scans were averaged to obtain clear signals for all carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FTIR spectra were recorded using a standard FTIR spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.
-
Data Acquisition: The electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range sufficient to detect the molecular ion and key fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzyloxybenzoic acid isomers.
Caption: A flowchart illustrating the process of spectroscopic analysis and comparison for the isomers of benzyloxybenzoic acid.
References
Safety Operating Guide
Proper Disposal Procedures for 3-(Benzyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(Benzyloxy)benzoic acid, ensuring compliance with safety regulations and environmental protection. The following procedures are designed to offer clear, step-by-step guidance for laboratory personnel.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Spill Management: In case of a spill, moisten the spilled material to prevent dust formation and carefully clean it up.[3] Place the collected material into a sealed, labeled container for disposal.[3] Do not wash spills into the sewer system.[2][3]
II. Hazard Summary and Regulatory Information
Understanding the hazards associated with this compound is fundamental to its safe disposal. This compound is classified with several hazard statements.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4] |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life.[5] |
| Chronic Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects.[5] |
Disposal of this compound must be conducted in accordance with all applicable local, regional, and national environmental regulations.[2][6][7][8] It may be necessary to treat this compound as hazardous waste.[3]
III. Step-by-Step Disposal Protocol
Follow these procedural steps for the safe and compliant disposal of this compound.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
-
Waste Collection and Labeling:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, sealable, and chemically compatible container.[3]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the complete chemical name and any available safety data sheets.
-
Dispose of the contents and container in an approved waste disposal plant.[5][9]
-
Important: NEVER dispose of this compound by pouring it down the drain or placing it in the regular trash.[2][3] This can lead to environmental contamination and is a violation of regulatory standards.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. moellerchemie.com [moellerchemie.com]
- 3. nj.gov [nj.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ilpi.com [ilpi.com]
- 7. redox.com [redox.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 3-(Benzyloxy)benzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Benzyloxy)benzoic acid. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] The primary risks include irritation to the skin, eyes, and respiratory system.[2][3] It is classified as harmful if swallowed and is also recognized as an environmental hazard due to its acute aquatic toxicity.[2]
Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | Signal Word | Pictogram | | --- | --- | --- | --- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| | Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| | Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |
| | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | Warning |
| Source: Sigma-Aldrich, Fisher Scientific Safety Data Sheets.[2][3]
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against chemical exposure.[4] The following table summarizes the mandatory PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) for this compound
| Body Part | PPE Item | Specifications and Recommendations |
|---|---|---|
| Eyes/Face | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 standards.[1] Chemical splash goggles are required.[1][5] A face shield worn over goggles is recommended when there is a significant risk of dust generation or splashing.[1][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][7][8] Inspect gloves for any defects before use and change them immediately upon contamination.[1][9] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect from splashes or spills.[6][10] |
| Respiratory | NIOSH-Approved Respirator | A dust mask (e.g., N95) is required when handling the solid compound outside of a fume hood.[2] Use a respirator if engineering controls are insufficient to minimize dust levels.[1][7] |
| Feet | Closed-Toe Shoes | Shoes made of a chemical-resistant material are mandatory.[1][6] |
Standard Operating Procedure for Handling
A systematic approach is crucial for minimizing exposure and ensuring safe handling.[1] This protocol outlines the steps for preparation, handling, and post-handling procedures.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood, to control dust.[1][10]
-
Ventilation: Ensure the fume hood is functioning correctly before starting any work.[1]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[1]
-
Safety Data Sheet (SDS): Review the SDS for this compound before beginning work.[6] Keep a copy readily accessible.[6]
Step 2: Weighing and Handling Protocol
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Work Surface: Work over disposable bench covers to easily clean up any spills.[10]
-
Weighing: If possible, weigh the powder inside a fume hood to mitigate the spread of airborne particles.[10] Be aware that airflow may affect balance accuracy.[10]
-
Transfer: Use designated tools like spatulas for transferring the chemical.[6] Avoid generating dust.[11]
Step 3: Post-Handling Procedures
-
Decontamination: Clean all contaminated surfaces and equipment thoroughly.[1]
-
Remove PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be taken off first, followed by the lab coat and eye protection.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][12] Do not eat, drink, or smoke in laboratory areas.[1][13]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.[1] this compound and any contaminated materials should be treated as hazardous chemical waste.[11]
Step-by-Step Disposal Procedure
-
Waste Segregation: Do not dispose of this compound down the drain or in regular solid waste.[11] Segregate solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) from other waste streams.[11]
-
Containerization: Place all solid waste into a dedicated, chemically compatible, and sealable container.[11]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[11]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[11]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]
Emergency and First-Aid Procedures
Immediate and appropriate responses to spills or exposure are critical.
Spill Management
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]
-
Containment: For small spills, carefully sweep up the solid material to avoid generating dust.[11]
-
Collection: Place the spilled material into a labeled container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area with an appropriate solvent and wash thoroughly.[11]
Table 3: First-Aid Measures for Exposure
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Remove the victim to fresh air. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][12] If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[3][12] Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.[3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[3] Call a POISON CENTER or doctor if you feel unwell.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Benzyloxybenzoic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. uah.edu [uah.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. leelinework.com [leelinework.com]
- 8. hsa.ie [hsa.ie]
- 9. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. redox.com [redox.com]
- 14. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
